molecular formula Br3Rh B094217 Rhodium tribromide CAS No. 15608-29-4

Rhodium tribromide

Cat. No.: B094217
CAS No.: 15608-29-4
M. Wt: 342.62 g/mol
InChI Key: MMRXYMKDBFSWJR-UHFFFAOYSA-K
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Description

Rhodium tribromide (RhBr₃) is an inorganic compound that serves as a valuable precursor and catalyst in advanced scientific research. Its utility spans from synthetic organic chemistry to the development of novel therapeutic agents, offering researchers a versatile tool for innovation. In the field of catalysis, this compound and complexes derived from it are instrumental in facilitating fundamental organic transformations . Furthermore, cyclometalated rhodium(III) complexes, for which RhBr₃ is a common synthetic starting point, are being actively investigated as therapeutic agents. These complexes demonstrate significant potential in biomedical applications, including inducing apoptosis in cancer cells and serving as luminescent agents for cellular imaging . Recent studies highlight the promise of rhodium(III) complexes, which can be synthesized from this compound, as anticancer agents. One such complex exhibited potent cytotoxic and antineoplastic properties in vivo, achieving an 88.96% inhibition of cell growth and an 82.39% increase in lifespan in a murine model, alongside inducing apoptosis in breast cancer (MCF7) cells through targeted regulation of apoptotic pathway genes . The compound is also relevant in materials science and recycling processes, where tribromide-based ionic liquids are employed for the efficient leaching and separation of precious metals like palladium from spent catalysts, demonstrating the broader utility of bromide chemistry in resource recovery .

Properties

IUPAC Name

rhodium(3+);tribromide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/3BrH.Rh/h3*1H;/q;;;+3/p-3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMRXYMKDBFSWJR-UHFFFAOYSA-K
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

[Br-].[Br-].[Br-].[Rh+3]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

Br3Rh
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40935367
Record name Rhodium(III) bromide
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Molecular Weight

342.62 g/mol
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URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

15608-29-4
Record name Rhodium bromide (RhBr3)
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Record name Rhodium bromide (RhBr3)
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Record name Rhodium bromide (RhBr3)
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Foundational & Exploratory

Technical Synthesis Guide: Rhodium(III) Bromide Dihydrate

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Introductory Synthesis of Rhodium(III) Bromide Dihydrate Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals[1]

Executive Summary

Rhodium(III) bromide dihydrate (RhBr


[2][3] · 2H

O, CAS: 15608-29-4) is a critical transition metal precursor used in the synthesis of homogeneous catalysts (e.g., for carbonylation and hydrogenation) and emerging metallodrugs. Unlike its chloride counterpart, the bromide variant offers unique lability and solubility profiles essential for specific ligand exchange reactions.[1]

This guide provides a definitive technical workflow for the synthesis of RhBr


 · 2H

O. We present two distinct protocols:
  • The Fundamental Route (Method A): Oxidative dissolution of elemental rhodium, suitable for raw material processing.

  • The Accelerated Route (Method B): Acid-base neutralization of rhodium(III) hydroxide, optimized for laboratory-scale preparation with enhanced safety profiles.

Pre-Synthesis Strategic Considerations

Chemical Inertness and Activation

Rhodium metal is notorious for its kinetic inertness. It does not dissolve in non-oxidizing acids (HCl, HBr, H


SO

) and is resistant even to Aqua Regia under mild conditions.[1] Successful synthesis requires an oxidative auxiliary.
  • Oxidant Selection: Elemental bromine (Br

    
    ) is the preferred oxidant in hydrobromic acid (HBr) media. It generates the high oxidation potential necessary to oxidize Rh(0) to Rh(III) while ensuring no foreign anions (like nitrate from HNO
    
    
    
    ) contaminate the final bromide lattice.
Safety & Handling (E-E-A-T)
  • Hydrobromic Acid (48%): Corrosive and fuming. Handle in a chemically resistant fume hood.

  • Elemental Bromine: Highly toxic, volatile lachrymator.[1] Use a dedicated dropping funnel and a sodium thiosulfate trap for vapors.

  • Rhodium Salts: Potential sensitizers. Double-gloving (Nitrile) is mandatory.

Synthesis Protocols

Method A: Oxidative Dissolution (From Rh Metal)

Best for: High-purity raw material conversion, industrial upscaling.

Reagents
  • Rhodium Metal Powder (99.95%, -200 mesh for maximum surface area)

  • Hydrobromic Acid (48% w/w, aq)

  • Bromine (Br

    
    , reagent grade)
    
Protocol
  • Setup: Equip a round-bottom flask with a reflux condenser and a pressure-equalizing dropping funnel. Connect the top of the condenser to a scrubber containing 10% Na

    
    S
    
    
    
    O
    
    
    solution to neutralize escaping bromine vapors.
  • Slurry Formation: Charge the flask with Rhodium powder (e.g., 5.0 g, 48.6 mmol). Add Hydrobromic acid (approx. 50 mL).

  • Oxidative Addition: Heat the mixture to 60–70°C. Slowly add elemental bromine (approx. 12 g, 75 mmol, ~1.5 eq) dropwise.

    • Mechanistic Note: The Br

      
       oxidizes the Rh surface, forming soluble RhBr
      
      
      
      species which are stabilized by the excess HBr as [RhBr
      
      
      ]
      
      
      or [RhBr
      
      
      (H$_2
      
      
      ^{2-}$ anions.
  • Digestion: Raise temperature to mild reflux (100°C). Maintain reflux for 12–24 hours.

    • Checkpoint: The grey metal powder should disappear, replaced by a deep dark-red/brown solution. If black particles remain, add more Br

      
       and extend reflux.[1]
      
  • Isolation: Remove the condenser. Evaporate the solution carefully to a syrup consistency using a rotary evaporator (bath temp < 60°C) or a sand bath.

    • Caution: Do not overheat to dryness rapidly, as this may form insoluble anhydrous species or oxides.[1]

  • Crystallization: Dissolve the syrup in a minimum amount of hot water or dilute HBr. Allow to cool slowly to crystallize the dihydrate.

Method B: Acid-Base Neutralization (From Rh Hydroxide)

Best for: Rapid lab-scale synthesis, avoiding elemental bromine.

Reagents
  • Rhodium(III) Hydroxide (Rh(OH)

    
     · xH
    
    
    
    O) or Hydrous Oxide
  • Hydrobromic Acid (48% w/w, aq)

Protocol
  • Stoichiometry: Calculate the required HBr based on the Rh content of the hydroxide (3 moles HBr per mole Rh). Use a 10% excess of HBr.

  • Dissolution: Suspend the Rh(OH)

    
     in water. Add the concentrated HBr slowly with stirring.
    
    • Reaction:

      
      
      
  • Heating: Heat the mixture to 80°C until a clear, dark red solution is obtained. This reaction is significantly faster than Method A.

  • Concentration: Filter the solution while hot (glass frit) to remove any unreacted insoluble hydroxides.

  • Drying: Evaporate the filtrate on a steam bath until crystallization begins. Dry in a desiccator over KOH (to absorb acid fumes) and silica gel.

Visualization of Workflows

The following diagram illustrates the decision logic and process flow for both synthesis routes.

RhBr3_Synthesis Start Target: RhBr3 · 2H2O Decision Select Starting Material Start->Decision RhMetal Rhodium Metal (Rh⁰) (Inert Powder) Decision->RhMetal Raw Material RhSalt Rh(OH)₃ or Rh₂O₃·xH₂O (Reactive Salt) Decision->RhSalt Lab Precursor Oxidation Oxidative Dissolution Reagents: HBr (aq) + Br₂ (l) Temp: 100°C (Reflux) RhMetal->Oxidation Check Digestion Complete? (No black solids) Oxidation->Check Check->Oxidation No (Add Br₂) Filtration Filtration (Remove insolubles) Check->Filtration Yes Neutralization Acid-Base Reaction Reagent: HBr (aq) Temp: 80°C RhSalt->Neutralization Neutralization->Filtration Evaporation Controlled Evaporation (Syrup consistency) Filtration->Evaporation Crystallization Crystallization (Slow cooling) Evaporation->Crystallization Product Product: RhBr3 · 2H2O (Dark Red/Brown Crystals) Crystallization->Product

Figure 1: Process flow diagram comparing the Oxidative Dissolution (Method A) and Acid-Base Neutralization (Method B) routes.

Characterization & Quality Control

To ensure the synthesized material meets the stringent requirements of drug development or catalysis, the following QC parameters must be verified.

ParameterSpecificationAnalytical Method
Appearance Dark red to brown crystalline powderVisual Inspection
Rhodium Content 26.5% – 27.5% (Theoretical: ~27.1% for dihydrate)ICP-OES or Gravimetric Analysis
Bromide Content 62.0% – 64.0%Potentiometric Titration (AgNO

)
Solubility Soluble in water, methanol, ethanolSolubility Test (1g in 10mL solvent)
Crystal Structure Matches RhBr

pattern (AlCl

type structure for anhydrous)
Powder X-Ray Diffraction (XRD)

Applications in Research & Development

Homogeneous Catalysis

RhBr


 serves as a halide-rich precursor for generating active catalytic species. In carbonylation reactions (e.g., Monsanto process), the bromide ligand acts as a promoter, often exhibiting different exchange kinetics compared to chlorides, which can be pivotal for tuning selectivity in asymmetric synthesis.[1]
Metallodrug Synthesis

In the development of antitumor metallodrugs, Rh(III) complexes are investigated as kinetically inert alternatives to Platinum(II) drugs (Cisplatin). The RhBr


 precursor allows for the synthesis of "piano-stool" complexes (e.g., [(Cp*)RhBr

]

) where the bromide ligands can be selectively displaced by N-donor ligands (DNA bases) or S-donor ligands (thiols) under physiological conditions.

References

  • Greenwood, N. N.; Earnshaw, A. (1997).[1][2] Chemistry of the Elements (2nd ed.).[2] Butterworth-Heinemann.[2] (Definitive source on Rhodium halide chemistry and inertness).

  • Livingstone, S. E. (1973). The Platinum Metals.[4][5] In Comprehensive Inorganic Chemistry. Pergamon Press. (Detailed synthesis of Rhodium bromides from elements).

  • Cotton, F. A.; Wilkinson, G. (1988).[1] Advanced Inorganic Chemistry. Wiley. (Coordination geometry and hydration states of Rhodium trihalides).

  • BenchChem. (n.d.). Rhodium(III) Bromide Dihydrate Structure and Applications.[2][3] (Industrial applications and precursor utility).[3][6][4]

  • Strem Chemicals. (n.d.). Product Data Sheet: Rhodium(III) bromide dihydrate.[3] (Physical properties and commercial specifications).

Sources

rhodium tribromide appearance, color, and form

Technical Profile: Rhodium(III) Tribromide ( )[1]

Executive Summary

Rhodium(III) tribromide (

hydrate

anhydrous1

Physicochemical Characterization

The utility of rhodium tribromide in synthesis is dictated by its solid-state form. The anhydrous material adopts a polymeric lattice that resists dissolution, whereas the hydrate contains labile water ligands facilitating substitution.

Comparative Properties Table
FeatureRhodium(III) Bromide Hydrate Anhydrous Rhodium(III) Bromide
Formula

(typically

)

Appearance Dark red to red-brown crystalline powderDense black or dark brown lustrous crystals
Crystal Habit Deliquescent microcrystalsLeaflets or plates (layered structure)
Solubility Soluble in water, ethanol, methanolInsoluble in water, acids, and aqua regia
Reactivity Labile; readily undergoes ligand exchangeKinetically inert; requires fusion to activate
Hygroscopicity Highly hygroscopicNon-hygroscopic
Structural Analysis: The Motif

Anhydrous

Aluminum Chloride (

) motif
monoclinic

  • Lattice Architecture: The structure consists of a cubic close-packed array of bromide ions. Rhodium(III) centers occupy two-thirds of the octahedral holes in alternate layers.

  • Layered Nature: This arrangement creates neutral

    
     sheets held together by weak van der Waals forces. The lack of charge separation and strong intralayer bonding confers extreme insolubility and chemical inertness to the bulk solid.
    
  • Coordination: Each Rh(III) center is octahedral (

    
     low-spin), sharing edges with three adjacent Rh octahedra.
    

Synthesis & Preparation Protocols

The following protocols outline the preparation of both forms. The choice of pathway determines the final reactivity of the rhodium source.

Workflow Visualization

RhBr3_Synthesiscluster_wetWet Chemical Synthesis (Hydrate)cluster_dryDry High-Temp Synthesis (Anhydrous)Rh_MetalRh Metal(Sponge/Powder)HBr_Br2HBr (aq) + Br2RefluxRh_Metal->HBr_Br2DissolutionBr2_GasBr2 (g)400-600°CRh_Metal->Br2_GasTube FurnaceEvapEvaporation(Steam Bath)HBr_Br2->EvapHydrateRhBr3 · xH2O(Red-Brown Solid)Evap->HydrateAnhydrousAnhydrous RhBr3(Black/Dark Brown)Hydrate->AnhydrousDehydration(>100°C, HCl/HBr stream)Br2_Gas->Anhydrous

Figure 1: Synthetic pathways for Rhodium(III) Tribromide forms. The wet path yields the reactive hydrate, while direct bromination yields the inert anhydrous form.

Protocol A: Synthesis of Hydrate (Reactive Form)

Objective: Produce water-soluble precursor for catalyst synthesis.

  • Reagents: Rhodium sponge (99.9%), Hydrobromic acid (48% aq), Bromine (

    
    ) liquid.
    
  • Digestion: Place Rh sponge in a round-bottom flask. Add excess HBr and a stoichiometric excess of

    
     to act as the oxidant.
    
  • Reflux: Heat the mixture to reflux. The

    
     oxidizes Rh(0) to Rh(III), allowing dissolution as 
    
    
    and aquo-bromo species.
  • Evaporation: Once dissolved, carefully evaporate the solution on a steam bath.

    • Critical Control Point: Do not overheat to dryness (>100°C) without solvent, as this may induce partial formation of insoluble anhydrous species or oxides.

  • Product: A dark red-brown deliquescent residue remains.[2] This is

    
    .[1][3]
    
Protocol B: Synthesis of Anhydrous (Inert Form)

Objective: Preparation of high-purity standards or solid-state materials.

  • Setup: Place Rhodium metal in a quartz boat within a tube furnace.

  • Reaction: Flow dry Bromine gas (carried by

    
    ) over the metal.
    
  • Temperature: Heat to 400–600°C .

    • Note: At temperatures >800°C, the compound may decompose or sublime.[2]

  • Purification: The product forms as dark leaflets. Any unreacted bromine is purged with inert gas.

  • Validation: Test a small aliquot in water. It should remain completely insoluble.

Handling & Stability

Hygroscopicity Management

The hydrate is deliquescent , meaning it absorbs atmospheric moisture until it dissolves.

  • Storage: Must be stored in a desiccator or under inert atmosphere (Ar/N2).

  • Weighing: Rapid weighing is required to ensure stoichiometry; significant water uptake changes the effective molecular weight, leading to errors in catalyst loading.

Chemical Stability[4][5][6][7][8][9]
  • Anhydrous: Stable in air. Resistant to non-oxidizing acids. Requires fusion with alkali bisulfates or reaction with nucleophiles in high-boiling solvents to depolymerize.

  • Hydrate: Stable in solution but can undergo hydrolysis at high pH, precipitating rhodium hydroxide (

    
    ).
    

Applications in Pharmaceutical Catalysis

This compound serves as a strategic entry point for synthesizing "piano-stool" complexes and other organometallic catalysts used in drug development.

Catalyst Precursor Logic

In pharmaceutical synthesis,



Key Reaction Class: C-H Activation Rhodium(III) catalysts derived from the bromide are pivotal in directing group-assisted C-H functionalization, a method used to construct complex heterocycles like isoquinolones and pyridones found in bioactive molecules.

Pharma_AppRhBr3RhBr3 Hydrate(Precursor)LigandLigand Addition(e.g., Cp*, PPh3, Pyridine)RhBr3->Ligand Ligand Exchange(Solvent: MeOH/EtOH)ComplexActive Rh(III) Catalyst(e.g., [Cp*RhBr2]2)Ligand->ComplexDrug_SynthDrug Synthesis Cycle(C-H Activation / Annulation)Complex->Drug_Synth + Substrate + OxidantTargetBioactive Heterocycle(Isoquinolones/Pyridones)Drug_Synth->Target

Figure 2: The role of RhBr3 in the pharmaceutical value chain. It serves as the metal source for constructing high-value catalytic complexes.

Specific Application Examples
  • Heterocycle Synthesis:

    
     hydrate reacts with pentamethylcyclopentadiene (
    
    
    ) to form
    
    
    . This dimer catalyzes the oxidative annulation of benzamides with alkynes, a key step in synthesizing isoquinolone-based alkaloids.
  • Metallodrug Research: While less common than Ruthenium or Platinum drugs, Rhodium(III) polypyridyl complexes synthesized from

    
     are investigated for antitumor activity due to their ability to intercalate DNA and induce phototoxicity.
    

References

  • Greenwood, N. N.; Earnshaw, A. (1997).[1] Chemistry of the Elements (2nd ed.).[1] Butterworth-Heinemann.[1] (Definitive source on Rhodium halide structures and properties).

  • Cotton, F. A.; Wilkinson, G. (1988). Advanced Inorganic Chemistry. Wiley.[4] (Details on the

    
     structural motif of anhydrous halides). 
    
  • Livingstone, S. E. (1973). The Chemistry of Ruthenium, Rhodium, Palladium, Osmium, Iridium and Platinum. Pergamon Texts in Inorganic Chemistry. (Synthesis protocols for PGM halides).
  • Satoh, T.; Miura, M. (2010). Rhodium(III)-Catalyzed C-H Activation/Annulation. Chemical Reviews. (Application of Rh precursors in pharma-relevant catalysis).

  • American Elements. Rhodium Bromide Hydrate Product Specifications. (Commercial verification of appearance and solubility).

Methodological & Application

Rhodium Tribromide: A Versatile Precursor for Homogeneous Catalysis

Author: BenchChem Technical Support Team. Date: February 2026

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Rhodium Tribromide in Catalysis

Rhodium, a rare and precious transition metal, holds a pivotal role in the world of catalysis, enabling a vast array of chemical transformations with high efficiency and selectivity.[1][2] Among the various rhodium sources, rhodium(III) bromide (RhBr₃) emerges as a crucial and versatile precursor for the generation of active homogeneous catalysts.[3] While its direct application is limited by its insolubility in many common solvents, its true value lies in its ability to be readily converted into a range of catalytically significant rhodium(I) and rhodium(III) complexes.[3] This guide provides an in-depth exploration of this compound as a starting material for homogeneous catalysis, offering detailed protocols for the synthesis of key catalytic species and their application in fundamental organic transformations. We will delve into the causality behind experimental choices, ensuring a robust understanding for researchers aiming to leverage the power of rhodium catalysis in their synthetic endeavors, from academic research to industrial drug development.

Physicochemical Properties of this compound

A foundational understanding of the precursor's properties is paramount for its effective utilization.

PropertyValueReference
Chemical FormulaRhBr₃[3]
Molar Mass342.62 g/mol [4]
AppearanceRed-brown solid[3]
Oxidation State of Rhodium+3[5]
Solubility (anhydrous)Insoluble in water[3]
Solubility (hydrate)Soluble in water, methanol, ethanol[3]
Crystal Structure (anhydrous)Adopts the aluminium chloride crystal structure[3]

Activation of the Precursor: From Rh(III) to Catalytically Active Species

The transformation of the relatively inert rhodium(III) tribromide into catalytically active rhodium(I) or tailored rhodium(III) complexes is the critical first step in its application. This typically involves a reduction of the rhodium center, often accompanied by ligand exchange.

Workflow for Precursor Activation

Precursor_Activation RhBr3 This compound (RhBr₃) Active_Catalyst Active Rh(I) or Rh(III) Catalyst RhBr3->Active_Catalyst Reduction & Ligand Exchange Reducing_Agent Reducing Agent (e.g., PPh₃, alcohol) Reducing_Agent->Active_Catalyst Ligands Ligands (e.g., PPh₃, CO) Ligands->Active_Catalyst Hydrogenation_Cycle Rh(I)L2 Rh(I)L₂ Rh(III)H2L2 Rh(III)(H)₂L₂ Rh(I)L2->Rh(III)H2L2 Oxidative Addition Rh(III)H2L2(alkene) Rh(III)(H)₂(alkene)L₂ Rh(III)H2L2->Rh(III)H2L2(alkene) Alkene Coordination Rh(III)H(alkyl)L2 Rh(III)(H)(alkyl)L₂ Rh(III)H2L2(alkene)->Rh(III)H(alkyl)L2 Migratory Insertion Rh(III)H(alkyl)L2->Rh(I)L2 Reductive Elimination Alkane Alkane Rh(III)H(alkyl)L2->Alkane Alkene Alkene Alkene->Rh(III)H2L2(alkene) H2 H₂ H2->Rh(III)H2L2

Caption: Simplified catalytic cycle for rhodium-catalyzed hydrogenation.

Carbonylation Reactions: Accessing Rhodium Carbonyl Species

Rhodium carbonyl complexes are of immense industrial importance, particularly in processes like hydroformylation and methanol carbonylation (Monsanto and Cativa processes). [6]this compound can be a starting point for generating these active species.

This protocol is an adaptation of the synthesis of the analogous chloride complex. [7] Materials:

  • Rhodium(III) bromide hydrate (RhBr₃·xH₂O)

  • Carbon monoxide (CO) gas (use in a well-ventilated fume hood)

  • Inert solvent (e.g., methanol)

  • Reaction vessel suitable for gas flow (e.g., a three-necked flask)

Procedure:

  • Place rhodium(III) bromide hydrate in the reaction vessel.

  • Add the solvent (e.g., methanol).

  • Heat the mixture gently while bubbling a stream of carbon monoxide through the solution.

  • The reaction progress is indicated by a color change as the Rh(III) is reduced and carbonylated.

  • Continue the reaction until the conversion is complete, which can be monitored by IR spectroscopy (disappearance of starting material, appearance of characteristic CO stretching frequencies for the product).

  • The product can be isolated by removal of the solvent under reduced pressure.

The resulting rhodium carbonyl bromide species can be used as a precursor for hydroformylation catalysts, often in the presence of phosphine ligands. [8][9]

Hydroformylation_Cycle RhH(CO)2L RhH(CO)₂L RhH(CO)2L(alkene) RhH(CO)₂(alkene)L RhH(CO)2L->RhH(CO)2L(alkene) Alkene Coordination Rh(alkyl)(CO)2L Rh(alkyl)(CO)₂L RhH(CO)2L(alkene)->Rh(alkyl)(CO)2L Migratory Insertion Rh(alkyl)(CO)3L Rh(alkyl)(CO)₃L Rh(alkyl)(CO)2L->Rh(alkyl)(CO)3L +CO Rh(acyl)(CO)2L Rh(acyl)(CO)₂L Rh(alkyl)(CO)3L->Rh(acyl)(CO)2L CO Insertion Rh(acyl)(H)2(CO)2L Rh(acyl)(H)₂(CO)₂L Rh(acyl)(CO)2L->Rh(acyl)(H)2(CO)2L Oxidative Addition of H₂ Rh(acyl)(H)2(CO)2L->RhH(CO)2L Reductive Elimination Aldehyde Aldehyde Rh(acyl)(H)2(CO)2L->Aldehyde

Caption: A simplified Heck-Breslow mechanism for rhodium-catalyzed hydroformylation. [8]

Safety and Handling

Working with rhodium compounds and high-pressure gases requires strict adherence to safety protocols.

  • This compound: May cause skin and eye irritation. [10]Avoid inhalation of dust. [10]Handle in a well-ventilated area, preferably a fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. [10]* Carbon Monoxide: Highly toxic gas. All manipulations involving CO must be conducted in a certified and properly functioning fume hood. A CO detector should be in place.

  • Hydrogen Gas: Highly flammable. Ensure there are no ignition sources in the vicinity when working with hydrogen.

  • Solvents: Use appropriate solvents in a well-ventilated area, and follow standard laboratory procedures for handling flammable liquids.

Conclusion and Future Outlook

This compound, while unassuming in its initial state, is a powerful and versatile entry point into the rich field of rhodium homogeneous catalysis. Its ability to be transformed into a wide array of catalytically active species makes it an invaluable precursor for both fundamental research and industrial applications. The protocols outlined in this guide provide a solid foundation for harnessing the catalytic potential of this compound. As the demand for more efficient, selective, and sustainable chemical syntheses grows, the development of novel catalytic systems derived from readily available precursors like this compound will undoubtedly continue to be a vibrant and impactful area of research.

References

  • Rhodium(III) bromide. In Wikipedia. Retrieved from [Link]

  • Highly Selective Hydrogenation of C=C Bonds Catalyzed by a Rhodium Hydride. (n.d.). National Institutes of Health. Retrieved from [Link]

  • Rhodium(iii)-catalyzed three-component C(sp2)–H activation for the synthesis of amines. (n.d.). Royal Society of Chemistry. Retrieved from [Link]

  • Preparation of a rhodium catalyst from rhodium trichloride on a flat, conducting alumina support studied with static secondary ion mass spectrometry and monochromatic X-ray photoelectron spectroscopy. (n.d.). ResearchGate. Retrieved from [Link]

  • Rhodium carbonyl chloride. In Wikipedia. Retrieved from [Link]

  • Rhodium on carbon catalyst. (n.d.). Google Patents.
  • Rh(III)-Catalyzed C–H Bond Activation for the Construction of Heterocycles with sp3-Carbon Centers. (2019). MDPI. Retrieved from [Link]

  • Properties of Wilkinson's Catalyst. (n.d.). BYJU'S. Retrieved from [Link]

  • This compound. (n.d.). WebElements. Retrieved from [Link]

  • A New Process for Efficient Recovery of Rhodium from Spent Carbonyl Rhodium Catalyst by Microreactor. (2023). MDPI. Retrieved from [Link]

  • Method for preparing carbonylated rhodium iodide solution. (n.d.). Google Patents.
  • Mechanism of Rhodium-Catalyzed C-H Functionalization: Advances in Theoretical Investigation. (2017). PubMed. Retrieved from [Link]

  • Mechanistic Investigation of the Rhodium-Catalyzed Transfer Hydroarylation Reaction Involving Reversible C–C Bond Activation. (2023). National Institutes of Health. Retrieved from [Link]

  • Rhodium catalyzed chelation-assisted C-H bond functionalization reactions. (2011). National Institutes of Health. Retrieved from [Link]

  • RHODIUM CATALYSED TRANSFER HYDROGENATION AND TRANSAMINATION. (n.d.). The University of Liverpool Repository. Retrieved from [Link]

  • Rhodium(iii)-catalyzed oxidative carbonylation of benzamides with carbon monoxide. (n.d.). Royal Society of Chemistry. Retrieved from [Link]

  • Wilkinson's catalyst. (n.d.). University of Bristol. Retrieved from [Link]

  • Preparation of rhodium and iridium hydride carbonyl complexes. (n.d.). Google Patents.
  • Rhodium-catalyzed hydroformylation of alkynes employing a self-assembling ligand system. (n.d.). Nature. Retrieved from [Link]

  • RHODIUM-CATALYZED STEREOSELECTIVE HYDROFORMYLATION. (2008). University of Illinois. Retrieved from [Link]

  • Rhodium(III)-Catalyzed Activation of C(sp3)-H Bonds and Subsequent Intermolecular Amidation at Room Temperature. (2015). PubMed. Retrieved from [Link]

  • Research Progress of Rhodium(III)‐Catalyzed C(sp²)−H Bond Functionalization. (2024). ResearchGate. Retrieved from [Link]

  • Synthesis of rhodium carbonyl complexes 3 and 4. (n.d.). ResearchGate. Retrieved from [Link]

  • Structural Study of Model Rhodium(I) Carbonylation Catalysts Activated by Indole-2-/Indoline-2-Carboxylate Bidentate Ligands and Kinetics of Iodomethane Oxidative Addition. (n.d.). MDPI. Retrieved from [Link]

  • Handout6 Wilkinson's Catalyst. (n.d.). Scribd. Retrieved from [Link]

  • Rh(I) Complexes in Catalysis: A Five-Year Trend. (n.d.). National Institutes of Health. Retrieved from [Link]

  • A Recyclable Nanoparticle-Supported Rhodium Catalyst for Hydrogenation Reactions. (n.d.). MDPI. Retrieved from [Link]

  • Synthesis of rhodium–carbonyl complexes bearing a novel P,N-chelating ligand of Schiff-base type. (2010). ScienceDirect. Retrieved from [Link]

  • Rhodium Catalyzed Hydroformylation. (n.d.). ResearchGate. Retrieved from [Link]

  • Rhodium Bromide. (n.d.). AMERICAN ELEMENTS. Retrieved from [Link]

  • Wilkinson's catalyst. In Wikipedia. Retrieved from [Link]

  • (PDF) A Recyclable Nanoparticle-Supported Rhodium Catalyst for Hydrogenation Reactions. (n.d.). ResearchGate. Retrieved from [Link]

  • The Journal of Organic Chemistry Ahead of Print. (n.d.). ACS Publications. Retrieved from [Link]

  • Homogeneous catalysis in supercritical carbon dioxide with rhodium catalysts tethering fluoroacrylate polymer ligands. (n.d.). ResearchGate. Retrieved from [Link]

  • Wilkinson Catalyst: Structure, Uses & Mechanism Explained. (n.d.). Vedantu. Retrieved from [Link]

  • Mechanistic Snapshots of Rhodium-catalyzed Acylnitrene Transfer with Dr. Hoimin Jung. (2023). YouTube. Retrieved from [Link]

  • Safety Data Sheet - 1000 µg/mL Rhodium. (2015). Nanoscale Research Facility. Retrieved from [Link]

  • Rhodium catalysed hydroformylation of alkenes using highly fluorophilic phosphines. (n.d.). Royal Society of Chemistry. Retrieved from [Link]

  • Rhodium-Catalyzed Asymmetric Hydrogenation and Transfer Hydrogenation of 1,3-Dipolar Nitrones. (2024). PubMed. Retrieved from [Link]

  • Hydroformylation of alkenes by use of rhodium complex catalysts. (1968). Royal Society of Chemistry. Retrieved from [Link]

  • Rhodium. In Wikipedia. Retrieved from [Link]

  • Recyclable Homogeneous Catalysis Enabled by Dynamic Coordination on Rhodium(II) Axial Sites of Metal‐Organic Polyhedra. (2024). CORE. Retrieved from [Link]

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Application Note: Precision Synthesis of Chiral Polymers via Rhodium Catalysis

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide details the operational protocols for utilizing rhodium(I) and rhodium(II) catalysts to synthesize high-fidelity chiral polymers. Unlike traditional carbon-carbon bond formation which often yields atactic chains, rhodium catalysis offers a unique gateway to dynamic helical chirality (via poly(phenylacetylene)s) and stereoregular C1-polymerization (via diazoesters). This document provides optimized workflows for researchers aiming to exploit the "Sergeants and Soldiers" effect and synthesize densely functionalized optical materials.

The Chemistry of Control: Why Rhodium?

Rhodium distinguishes itself in polymer synthesis through its ability to stabilize reactive intermediates—specifically metal-carbenoids and metal-alkynyl species—while maintaining a "soft" coordination sphere that tolerates polar functional groups.

Two Distinct Mechanisms of Chirality
  • Helix-Sense Selective Polymerization (HSSP):

    • Substrate: Phenylacetylenes.[1][2][3]

    • Mechanism: Coordination-insertion.[1][4]

    • Outcome: The polymer backbone is achiral but folds into a single-handed helix (atropisomerism) induced by a chiral cocatalyst or ligand.[5] This is dynamic chirality.

  • Stereoselective Carbene (C1) Polymerization:

    • Substrate: Diazoesters.

    • Mechanism: Carbene insertion.[1][6]

    • Outcome: The polymer backbone contains a stereocenter at every carbon atom.[1] Rhodium directs the formation of highly syndiotactic chains.[1][7][8][9][10]

Mechanistic Pathway (HSSP)

The following diagram illustrates the mechanism where a chiral amine cocatalyst directs the helix sense during the propagation of phenylacetylene on a Rh(I) center.

RhodiumPolymerization PreCat Pre-Catalyst [Rh(nbd)Cl]2 Active Active Cationic Species [Rh(nbd)]+ BPh4- PreCat->Active + NaBPh4 - NaCl Complex Chiral Complex Rh-Amine Adduct Active->Complex + Chiral Amine (e.g., PEA) Initiation Initiation Rh-C≡C-Ph Bond Complex->Initiation + Monomer Prop Propagation (Helix Formation) Initiation->Prop Insertion Prop->Prop n Monomers Polymer One-Handed Helical Polymer Prop->Polymer Termination

Figure 1: Mechanistic flow of Helix-Sense Selective Polymerization (HSSP) using a Rh(I) cationic complex.

Protocol A: Helix-Sense Selective Polymerization of Phenylacetylenes

Objective: Synthesize a single-handed helical poly(phenylacetylene) (PPA) using an achiral monomer and a chiral cocatalyst.

Materials & Reagents
ReagentSpecificationRole
[Rh(nbd)Cl]₂ >98% purityPre-catalyst dimer
NaBPh₄ Sodium tetraphenylborateAnion exchange agent (creates cationic Rh)
(R)-PEA (R)-1-PhenylethylamineChiral cocatalyst ("The Sergeant")
Phenylacetylene Distilled under N₂, stored coldMonomer ("The Soldier")
Solvent Dry THF or CHCl₃Reaction medium
Experimental Workflow

Step 1: Catalyst Activation (In Glovebox or Schlenk Line)

  • Dissolve [Rh(nbd)Cl]₂ (5.0 mg, 10.8 µmol) in dry THF (2.0 mL).

  • Add NaBPh₄ (10 mg, ~3 eq per Rh) to the solution.[1]

  • Stir for 10 minutes. A fine precipitate (NaCl) may form.

  • Critical: Filter the solution through a 0.2 µm PTFE syringe filter into the reaction vessel to remove NaCl. This yields the active cationic species [Rh(nbd)(solvent)₂]⁺BPh₄⁻.

Step 2: Chiral Induction

  • Add (R)-PEA (approx. 0.5 to 1.0 eq relative to Rh) to the yellow catalyst solution.

  • Observation: The solution color may shift slightly, indicating coordination of the amine.[1]

  • Note: The chirality of the amine will dictate the helicity (Left vs. Right) of the final polymer.

Step 3: Polymerization

  • Add the monomer (Phenylacetylene, 100 eq relative to Rh) dropwise.[1]

  • Reaction: Stir at 30°C for 2 hours.

  • Visual Check: The solution should turn deep yellow/orange or dark red depending on the substituent on the phenyl ring.[1]

Step 4: Termination & Purification

  • Pour the reaction mixture into a large excess of Methanol (100 mL) containing a trace of acetic acid.

  • The polymer will precipitate as a fibrous solid.[1]

  • Centrifuge or filter, then wash 3x with methanol.

  • Dry under vacuum at 40°C for 12 hours.

Protocol B: Stereoregular C1-Polymerization of Diazoesters

Objective: Synthesize high molecular weight, syndiotactic poly(alkoxycarbonylmethylene)s. This is a "C1 polymerization" where the backbone grows one carbon at a time via carbene insertion.[1]

Materials & Reagents
ReagentSpecificationRole
[(cod)RhCl]₂ Cyclooctadiene complexPre-catalyst
Ligand N-functionalized ligand (e.g., proline-based)Stereocontrol agent
EDA Ethyl Diazoacetate (Caution: Explosive)Monomer
Solvent CH₂Cl₂ or CHCl₃Reaction medium
Experimental Workflow

Step 1: Catalyst Preparation

  • Prepare a solution of [(cod)RhCl]₂ (0.02 mmol) and the desired ligand (0.04 mmol) in CH₂Cl₂ (5 mL).

  • Stir for 30 minutes to ensure ligand exchange.

Step 2: Controlled Initiation

  • Cool the reaction vessel to 0°C . Lower temperatures favor higher stereoregularity (syndiotacticity).

  • Dissolve EDA (2.0 mmol, 100 eq) in CH₂Cl₂ (2 mL).

  • Critical Safety: Diazo compounds can be unstable.[1] Do not heat.

Step 3: Polymerization

  • Add the EDA solution slowly (over 10 minutes) to the catalyst solution. Rapid addition promotes dimerization (formation of diethyl fumarate/maleate) rather than polymerization.

  • Gas Evolution: N₂ gas will bubble off.[1] Ensure the system is vented through a bubbler.[1]

  • Stir for 12–24 hours.

Step 4: Isolation

  • Concentrate the solvent to ~2 mL.[1]

  • Precipitate into cold Hexane or Methanol.[1]

  • Collect the white solid.[1][8]

Characterization & Validation

Circular Dichroism (CD) - The "Fingerprint"

For Protocol A (Helical Polymers), CD is the primary validation tool.

  • Method: Dissolve polymer in THF (~0.5 mg/mL).

  • Expected Result: A strong Cotton effect in the UV-vis absorption region of the backbone (250–450 nm).

  • Interpretation:

    • Positive Cotton Effect: Indicates one helical sense (e.g., Right-handed).

    • Negative Cotton Effect: Indicates the opposite sense.[1]

    • No Signal: The polymer is racemic or random coil (failed induction).

NMR Spectroscopy[13]
  • Protocol A (PPA): Look for the vinyl proton signal around 5.8–6.0 ppm. A sharp singlet indicates high cis-transoidal stereoregularity.[1]

  • Protocol B (Polycarbenes): Look for backbone protons. High syndiotacticity results in sharp signals; atactic polymers yield broad, undefined humps.[1]

Data Summary Table
FeaturePoly(phenylacetylene) (Protocol A)Poly(diazoacetate) (Protocol B)
Chirality Source Helical Conformation (Dynamic)Stereogenic Centers (Static)
Rh Oxidation State Rh(I) CationicRh(I) or Rh(III) Carbenoid
Key Validation CD Spectroscopy (Cotton Effect)1H NMR (Tacticity)
Main Defect Reversal of helix senseDimerization of monomer

Troubleshooting & Optimization

Common Failure Modes

Troubleshooting Problem Issue Observed LowMW Low Molecular Weight Problem->LowMW NoCD No CD Signal (Racemic) Problem->NoCD Oligomers Oligomers/Dimers Only Problem->Oligomers WetSolvent Cause: Wet Solvent (Chain Transfer) LowMW->WetSolvent TempHigh Cause: Temperature Too High NoCD->TempHigh FastAdd Cause: Monomer Added Too Fast Oligomers->FastAdd

Figure 2: Troubleshooting decision tree for Rh-catalyzed polymerizations.

Critical Control Points
  • Counterion Effect: In Protocol A, using BPh₄⁻ or PF₆⁻ is crucial.[1] Halide anions (Cl⁻) coordinate too strongly to Rh, blocking the coordination site required for the alkyne monomer, effectively killing the catalytic activity.

  • Solvent Polarity: For HSSP, changing the solvent (e.g., THF vs. DMSO) can sometimes invert the helical sense of the polymer, even with the same chiral catalyst.[1] This is known as "helix-sense inversion."[1]

  • Anaerobic Conditions: While Rh is relatively robust, oxygen can oxidize the phosphine ligands or the active carbenoid species, leading to catalyst death.[1]

References

  • Yashima, E., Maeda, K., Iida, H., Furusho, Y., & Nagai, K. (2009).[1] Helical Polymers: Synthesis, Structures, and Functions. Chemical Reviews, 109(11), 6102–6211.[1] Link

  • Hetterscheid, D. G., et al. (2006).[1][8] Rhodium-Mediated Stereoselective Polymerization of "Carbenes". Journal of the American Chemical Society, 128(30), 9746–9752.[9][10] Link

  • Aoki, T., Kaneko, T., & Maruyama, N. (2003).[1] Helix-Sense-Selective Polymerization of Phenylacetylene. Macromolecules, 36(15), 5469-5474.[1] Link

  • Ihara, E., et al. (2018).[1] Polymerization of Diazoacetates. Macromolecules, 51(3), 760–770.[1] Link

Sources

The Industrial Versatility of Rhodium Tribromide: A Guide to Catalytic Applications

Author: BenchChem Technical Support Team. Date: February 2026

For the attention of: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Importance of Rhodium in Industrial Catalysis

Rhodium, a rare and precious member of the platinum group metals, stands as a cornerstone in the edifice of modern industrial chemical manufacturing. Its exceptional catalytic activity, selectivity, and stability make it an invaluable asset in a myriad of chemical transformations. While a variety of rhodium compounds are employed as catalyst precursors, rhodium(III) halides, including rhodium tribromide (RhBr₃), serve as critical entry points for the generation of highly active catalytic species. This document provides a comprehensive overview of the industrial applications of this compound, with a focus on its role as a precursor for catalysts in key chemical manufacturing processes. While many industrial protocols have been optimized using the more common rhodium(III) chloride, the analogous reactivity of this compound allows for its effective substitution in the synthesis of active catalytic complexes. This guide will detail the preparation of these catalysts and their application in pivotal industrial reactions, providing both theoretical understanding and practical protocols.

Physicochemical Properties of this compound

A fundamental understanding of the properties of this compound is essential for its effective application.

PropertyValueReference
Chemical Formula RhBr₃
Molar Mass 342.62 g/mol
Appearance Red-brown solid
Solubility Soluble in water and lower alcohols (hydrated form)

Application I: Precursor for Homogeneous Catalysis in Hydroformylation

Hydroformylation, or the oxo process, is a paramount industrial process for the production of aldehydes from alkenes. These aldehydes are crucial intermediates in the synthesis of alcohols, carboxylic acids, and plasticizers.[1] Rhodium-based catalysts offer significantly higher activity and selectivity under milder conditions compared to their cobalt counterparts.[1]

From this compound to the Active Catalyst: An Overview

This compound, much like its chloride analog, is a precursor to the active catalytic species. The in situ generation of the active rhodium hydride complex is a common industrial strategy. This typically involves the reaction of the rhodium trihalide with a phosphine ligand and syngas (a mixture of carbon monoxide and hydrogen).

Experimental Workflow: Catalyst Generation and Hydroformylation

Caption: Workflow for in situ catalyst generation and hydroformylation.

Protocol: Hydroformylation of Propylene

This protocol outlines the general steps for the hydroformylation of propylene using a catalyst system derived from this compound.

1. Catalyst Precursor Preparation:

  • In a high-pressure reactor purged with an inert gas (e.g., nitrogen or argon), dissolve this compound hydrate in a suitable solvent (e.g., a mixture of toluene and the product aldehyde).

  • Add an excess of triphenylphosphine (PPh₃) ligand. The ligand-to-rhodium ratio is a critical parameter influencing selectivity and stability.

2. Catalyst Activation:

  • Pressurize the reactor with a mixture of carbon monoxide (CO) and hydrogen (H₂) (syngas).

  • Heat the mixture to the desired reaction temperature (typically 80-120°C). This facilitates the reduction of Rh(III) to the active Rh(I) hydride species, HRh(CO)(PPh₃)₃.

3. Hydroformylation Reaction:

  • Introduce propylene into the reactor.

  • Maintain the reaction at a constant temperature and pressure. The reaction is typically carried out at pressures ranging from 10 to 100 atm.

  • Monitor the reaction progress by gas chromatography (GC) to determine the conversion of propylene and the selectivity towards n-butyraldehyde and isobutyraldehyde.

4. Product Separation:

  • After the reaction is complete, cool the reactor and vent the excess syngas.

  • The product aldehydes can be separated from the catalyst-containing solution by distillation. The high-boiling catalyst solution can be recycled for subsequent batches.

Key Mechanistic Insights: The Heck-Breslow Cycle

The catalytic cycle for rhodium-catalyzed hydroformylation is well-established and proceeds via the Heck-Breslow mechanism.

Heck_Breslow_Cycle HRh(CO)(PPh3)2 HRh(CO)(PPh3)2 Alkene_Complex Alkene_Complex HRh(CO)(PPh3)2->Alkene_Complex + Alkene - PPh3 Alkyl_Complex Alkyl_Complex Alkene_Complex->Alkyl_Complex Migratory Insertion Acyl_Complex Acyl_Complex Alkyl_Complex->Acyl_Complex + CO H2_Adduct H2_Adduct Acyl_Complex->H2_Adduct Oxidative Addition of H2 H2_Adduct->HRh(CO)(PPh3)2 Reductive Elimination (Aldehyde Product)

Caption: Simplified Heck-Breslow cycle for hydroformylation.

Application II: Carbonylation Reactions for Acetic Acid Synthesis

The Monsanto process for the production of acetic acid via the carbonylation of methanol is a landmark in industrial catalysis. While the original process utilized a rhodium-iodide catalyst system, this compound can serve as a suitable precursor for generating the active species.

Generation of the Active Catalyst

In the presence of iodide ions (typically from the addition of hydroiodic acid), this compound is converted in situ to the active catalyst, the cis-[Rh(CO)₂I₂]⁻ anion.

Protocol: Methanol Carbonylation (Monsanto Process Principle)

1. Reactor Setup:

  • A corrosion-resistant, high-pressure reactor is charged with methanol, a catalytic amount of this compound, and a promoter, typically hydroiodic acid (HI).

2. Reaction Conditions:

  • The reactor is pressurized with carbon monoxide (CO) to approximately 30-60 atm.

  • The temperature is raised to 150-200°C.

3. Catalytic Cycle:

  • The reaction proceeds through a well-defined catalytic cycle involving oxidative addition of methyl iodide (formed from methanol and HI) to the rhodium(I) center, migratory insertion of CO, and reductive elimination of the acetyl iodide, which is then hydrolyzed to acetic acid.[2]

4. Product Recovery:

  • The acetic acid product is continuously removed by distillation.

Catalytic Cycle of the Monsanto Process

Caption: Catalytic cycle for the Monsanto acetic acid process.

Application III: Asymmetric Hydrogenation in Pharmaceutical and Fine Chemical Synthesis

Asymmetric hydrogenation is a powerful tool for the synthesis of chiral molecules, which are of paramount importance in the pharmaceutical and agrochemical industries.[3] Rhodium complexes bearing chiral phosphine ligands are highly effective catalysts for this transformation. This compound can be used as a precursor to generate these chiral catalysts.

Preparation of Chiral Rhodium Catalysts

Chiral rhodium catalysts are typically prepared by reacting a rhodium precursor with a chiral diphosphine ligand.

Protocol: Asymmetric Hydrogenation of a Prochiral Alkene

1. Catalyst Preparation:

  • In an inert atmosphere glovebox, a solution of a chiral diphosphine ligand (e.g., (R,R)-DiPAMP, (S,S)-Chiraphos) in a degassed solvent (e.g., methanol, dichloromethane) is prepared.

  • A solution of a suitable rhodium precursor, which can be generated from this compound, is added to the ligand solution to form the chiral rhodium catalyst.

2. Hydrogenation Reaction:

  • The prochiral alkene substrate is dissolved in a suitable solvent in a high-pressure reactor.

  • The pre-formed chiral rhodium catalyst is added to the reactor.

  • The reactor is pressurized with hydrogen gas (H₂). The pressure can range from atmospheric to high pressure depending on the substrate and catalyst.

  • The reaction is stirred at a specific temperature until completion.

3. Analysis and Purification:

  • The enantiomeric excess (ee) of the product is determined by chiral chromatography (GC or HPLC).

  • The product is purified by standard techniques such as chromatography or crystallization.

Factors Influencing Enantioselectivity

The success of asymmetric hydrogenation is highly dependent on the intricate interplay between the substrate, the chiral ligand, and the rhodium center. The structure of the chiral ligand creates a chiral environment around the metal, which directs the hydrogenation to one face of the prochiral alkene, leading to the preferential formation of one enantiomer.

Safety and Handling of this compound

As with all chemical reagents, proper safety precautions must be observed when handling this compound and its derivatives.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, gloves, and a lab coat.

  • Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

This compound, while perhaps less commonly cited than its chloride counterpart, is a versatile and valuable precursor for the generation of highly active rhodium catalysts for a range of critical industrial applications. Its utility in hydroformylation, carbonylation, and asymmetric hydrogenation underscores the central role of rhodium in the production of essential chemicals and pharmaceuticals. The protocols and mechanistic insights provided in this guide are intended to equip researchers and professionals with the foundational knowledge to effectively harness the catalytic power of this compound in their synthetic endeavors.

References

  • Borg, H. J., van den Oetelaar, L. C. A., & Niemantsverdriet, J. W. (1993). Preparation of a rhodium catalyst from rhodium trichloride on a flat, conducting alumina support studied with static secondary ion mass spectrometry and monochromatic X-ray photoelectron spectroscopy.
  • Breit, B. (2008). Rhodium-Catalyzed Stereoselective Hydroformylation. University of Illinois Urbana-Champaign.
  • Chen, F., Li, Z., & Zhang, X. (2020). Rhodium-catalyzed reductive carbonylation of aryl iodides to arylaldehydes with syngas.
  • Dong, G., & Giedd, R. (2012). Rhodium(iii)-catalyzed synthesis of phthalides by cascade addition and cyclization of benzimidates with aldehydes. Chemical Science, 3(5), 1563-1567.
  • Du, H., & Zhao, B. (2018). Rhodium(I)-Catalyzed Asymmetric Hydrogenation: Methods and Reactions. In Asymmetric Synthesis. IntechOpen.
  • Evans, P. A. (Ed.). (2019). Rhodium Catalysis in Organic Synthesis: Methods and Reactions. John Wiley & Sons.
  • Gao, Y., Liu, X., & Wang, J. (2024). Rhodium-Catalyzed Asymmetric Hydrogenation and Transfer Hydrogenation of 1,3-Dipolar Nitrones.
  • Holz, J., & Börner, A. (2012). Rhodium-catalysed asymmetric hydrogenation as a valuable synthetic tool for the preparation of chiral drugs. Chemical Society Reviews, 41(4), 1594-1605.
  • Johnson, T. (2017).
  • Li, J., Wang, X., Chen, J., & Zhang, Y. (2023). A New Process for Efficient Recovery of Rhodium from Spent Carbonyl Rhodium Catalyst by Microreactor. Processes, 11(9), 2736.
  • Liu, Y., & Krische, M. J. (2021). Teaching Aldehydes New Tricks Using Rhodium- and Cobalt-Hydride Catalysis. Accounts of Chemical Research, 54(4), 951-963.
  • Mastering Asymmetric Hydrogenation with Rhodium Catalysts. (n.d.). Ningbo Inno Pharmchem Co., Ltd. Retrieved from [Link]

  • Mechanistic studies on rhodium-catalyzed carbonylation reactions: spectroscopic detection and reactivity of a key intermediate, [MeRh(CO)2I3]-. (1995). Journal of the American Chemical Society, 117(1), 291-292.
  • Ohata, J., & Ball, Z. T. (2018). Rhodium at the chemistry-biology interface. Dalton Transactions, 47(42), 14855-14860.
  • Osborn, J. A., Wilkinson, G., & Young, J. F. (1965). Mild hydroformylation of olefins using rhodium catalysts.
  • ResearchGate. (n.d.). Rhodium‐Catalyzed Carbonylations. Retrieved from [Link]

  • Tudor, R., & Ashley, M. (2007). Enhancement of Industrial Hydroformylation Processes by the Adoption of Rhodium-Based Catalyst: Part I. Johnson Matthey Technology Review, 51(3), 116-126.
  • U.S. Patent No. 3,644,446. (1972). Preparation of rhodium and iridium hydride carbonyl complexes.
  • U.S. Patent No. 4,196,096. (1980).
  • U.S. Patent No. 4,420,420. (1983). Rhodium catalyst and method for preparing the same.
  • van Leeuwen, P. W. N. M., & Claver, C. (Eds.). (2000).
  • White, M. C., & Chen, M. S. (2008). Rhodium-Catalyzed C–H Amination – An Enabling Method for Chemical Synthesis. Accounts of Chemical Research, 41(11), 1494-1505.
  • Wikipedia. (n.d.). Rhodium carbonyl chloride. Retrieved from [Link]

  • Wikipedia. (n.d.). Rhodium(III) bromide. Retrieved from [Link]

  • . (n.d.). This compound. Retrieved from [Link]

  • YouTube. (2023, July 19). Oxo process#Hydroformylation of olefins/Alkene, organometallic homogeneous Catalyst, co2(Co)
  • Zhang, J., & Rovis, T. (2020). Rhodium-catalyzed borylative carbon monoxide reduction to gem-diborylmethane. Tetrahedron Letters, 61(43), 152438.
  • Zhang, X., & Tang, W. (2016). An Adaptive Rhodium Catalyst to Control the Hydrogenation Network of Nitroarenes.

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Troubleshooting & Optimization

troubleshooting low yields in rhodium-catalyzed hydroformylation

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Low Yields & Catalyst Deactivation

Welcome to the Advanced Catalysis Support Hub

Objective: This guide is designed for researchers encountering sub-optimal yields in Rh-catalyzed hydroformylation. Unlike generic protocols, we treat the reaction as a dynamic system where yield is a function of Catalyst Stability , Substrate Purity , and Mass Transfer Efficiency .

If your reaction solution has turned black, your conversion has stalled, or your n:iso (linear to branched) ratio is inverting, follow the diagnostic modules below.

Quick Triage: The "Color Test"

Before adjusting parameters, observe the physical state of your reaction solution.

ObservationDiagnosisImmediate Action
Clear Yellow / Orange Catalyst likely active. Issue is kinetic or thermodynamic.Go to Module 3 (Kinetics) or Module 4 (Mass Transfer).
Dark Brown / Black Rh Colloidal Clustering. The active homogeneous species has precipitated into inactive Rh(0) nanoparticles.Go to Module 1 (Catalyst Stability).[1]
Cloudy / Haze Ligand oxidation or substrate incompatibility.Go to Module 2 (Feedstock Purity).

Module 1: Catalyst Deactivation (The "Black Box" Phenomenon)

The Issue: The reaction starts well but stops abruptly, or the final solution contains a black precipitate. The Science: Active Rh-hydride species (


) exist in equilibrium with inactive clusters. When the concentration of free ligand (

) drops or CO partial pressure is insufficient, monomeric Rh species aggregate into inactive clusters (e.g.,

or

), often seen as "Rh black" [1, 3].
Troubleshooting Protocol: Stabilizing the Active Species
  • Check the L/Rh Ratio:

    • Standard Phosphines (e.g.,

      
      ):  A ratio of 1:1 is insufficient. You need a large excess (typically >5:1 to 50:1 ) to shift the equilibrium toward the active monomeric species and prevent clustering [5, 6].
      
    • Bidentate Ligands (e.g., Xantphos, BiPhePhos): These chelate tighter, often requiring lower ratios (1.2:1 to 3:1), but they are more susceptible to oxidative degradation [7].

  • CO Partial Pressure:

    • Ensure the reactor is not "starved" of CO. At very low

      
      , ligand dissociation accelerates, leading to cluster formation. Maintain at least 5–10 bar syngas pressure for stability unless using specialized low-pressure ligands [10].
      
  • Ligand Oxidation:

    • Phosphites are prone to hydrolysis and oxidation. If your ligand oxidizes to a phosphate/phosphonate, it no longer coordinates Rh effectively, triggering clustering.

    • Action: Perform a

      
       NMR of the post-reaction mixture. A shift from the ligand signal to a phosphate oxide signal confirms ligand death [1].
      

Rh_Deactivation Precursor Rh Precursor (Rh(acac)(CO)2) Active Active Species HRh(CO)L3 (Yellow/Orange) Precursor->Active + Syngas, + Ligand Dormant Dormant/Resting HRh(CO)2L2 Active->Dormant - L, + CO Cluster Inactive Cluster Rh4(CO)12 / Rh(0) (Black Precipitate) Active->Cluster Ligand Degradation Oxide Oxidized Ligand (O=PR3) Active->Oxide + O2 / Peroxides Dormant->Active + L, - CO Dormant->Cluster Low L/Rh Ratio Low Pressure

Module 2: Feedstock Purity (The Silent Killers)

The Issue: Catalyst color is fine, but conversion is <10% or zero. The Science: Rhodium is extremely sensitive to Lewis bases and oxidants. Impurities in the alkene substrate can irreversibly bind to the metal center or oxidize the ligand [9, 15].

Common Poisons & Tolerance Limits
Impurity TypeSourceEffect on Rh-CatalystMax Tolerance (approx.)[2][3][4]
Peroxides Aged alkenes, ethersOxidizes phosphine/phosphite ligands to inactive oxides.< 10 ppm
Conjugated Dienes Cracking fractionsForms stable

-allyl complexes, halting the cycle.
< 100 ppm
Sulfur (Thiols/H2S) Petroleum feedstocksIrreversibly binds Rh (poison), though trace amounts can sometimes promote [15].< 1 ppm (generally)
Halides (Cl, Br) Synthesis residuesPromotes corrosion and cluster formation.< 5 ppm
Purification Protocol: The "Alumina Flash"

Do not trust "99% pure" labels on bottles stored for >6 months.

  • Prepare a Column: Use a short plug of activated basic alumina (activity grade I).

  • Filtration: Pass the neat alkene through the alumina plug immediately before reaction. This removes peroxides and polar inhibitors (water, alcohols, acids) [18].

  • Deoxygenation: Sparge the purified substrate with Argon or Nitrogen for 15 minutes to remove dissolved

    
    .
    

Module 3: Yield vs. Selectivity (The Efficiency Trade-off)

The Issue: High conversion, but low yield of the desired linear aldehyde. The Science: Isomerization is the enemy of yield. If the hydroformylation rate is slow, the Rh catalyst may instead catalyze the isomerization of a terminal alkene (1-octene) to an internal alkene (2-octene), which reacts much slower and gives branched products [6, 18].

Diagnostic: The "Gas Uptake" Curve
  • Scenario A (Fast then stop): Rapid isomerization followed by slow hydroformylation of internal alkenes.

  • Scenario B (Linear uptake): Mass transfer limitation (see Module 4).

Optimization Matrix
VariableAdjustmentEffect on Linear YieldMechanistic Reason
Temperature Decrease Increases Isomerization has a higher activation energy than hydroformylation. Lower T favors the kinetic (linear) product [10].
CO Pressure Increase Increases High CO concentration suppresses

-hydride elimination (the step leading to isomerization) [10].
Ligand Bulk Increase Increases Bulky ligands (large cone angle) sterically hinder the formation of branched alkyl-Rh intermediates [8].

Module 4: Mass Transfer (The "Starved" Reaction)

The Issue: Reaction is inexplicably slow despite high catalyst loading and temperature. The Science: Hydroformylation involves three phases: Gas (


), Liquid (Solvent/Substrate), and sometimes a second Liquid (Catalyst in water/IL). If gas cannot dissolve into the liquid fast enough (

), the catalyst is starved, and the observed rate is actually the gas diffusion rate, not the chemical reaction rate [10, 14].
Verification Protocol: The Stirring Speed Test
  • Run the reaction at 800 RPM . Record the Gas Uptake Rate (bar/min).

  • Repeat the reaction at 1200 RPM .

  • Analysis:

    • If Rate (1200) > Rate (800): You are Mass Transfer Limited .

    • If Rate (1200) ≈ Rate (800): You are in the Kinetic Regime (Good).

Engineering Solutions
  • Baffles: Ensure your autoclave has internal baffles to break the vortex.

  • Impeller Type: Switch from a magnetic stir bar (ineffective >50 mL) to an overhead gas-entrainment impeller.

  • Solvent Choice: Switch to a solvent with higher syngas solubility (e.g., Toluene vs. Methanol).

Troubleshooting_Logic Start Start: Low Yield Analysis ColorCheck Is Solution Black? Start->ColorCheck Cluster Rh Clustering (See Module 1) ColorCheck->Cluster Yes ConvCheck Is Conversion < 10%? ColorCheck->ConvCheck No (Yellow/Orange) Poisons Feedstock Poisons (See Module 2) ConvCheck->Poisons Yes StirCheck Does Rate increase with RPM? ConvCheck->StirCheck No (Conv > 10%) MassTransfer Mass Transfer Limit (See Module 4) StirCheck->MassTransfer Yes Selectivity Is Linear:Branched Ratio Low? StirCheck->Selectivity No Isomerization Isomerization Dominating Increase CO / Lower T (See Module 3) Selectivity->Isomerization Yes Success System Optimized Selectivity->Success No

References

  • Operando characterization of rhodium catalyst degradation in hydroformylation. Catalysis Science & Technology. (2023).

  • Highly (regio)selective hydroformylation of olefins using self-assembling phosphines. Organic & Biomolecular Chemistry. (2024).

  • Process for regeneration of rhodium hydroformylation catalysts. US Patent 4196096A.

  • Hydroformylation Process and Applications. Mettler Toledo.

  • Rhodium-Catalyzed Hydroformylation... Influence of Electronic Ligand Properties. Organometallics. (2007).

  • The Role of Metals and Ligands in Organic Hydroformylation. ChemInform. (2013).[5]

  • Hydroformylation of Alkenes over Phosphorous-Free Rhodium Supported on N-Doped Silica. MDPI. (2020).

  • Activity of Rhodium-Catalyzed Hydroformylation: Added Insight and Predictions from Theory. Journal of the American Chemical Society. (2007).

  • Sulfur Poisoning and Self‐Recovery of Single‐Site Rh1/Porous Organic Polymer Catalysts. Chinese Journal of Catalysis. (2025).

  • Current State of the Art of the Solid Rh-Based Catalyzed Hydroformylation. MDPI. (2017). [6]

  • Reduction of catalyst deactivation in processes for hydroformylation. US Patent 4151209A.

  • Computational investigation of the ligand effect... Catalysis Science & Technology. (2019).

  • Activity of Rhodium-Catalyzed Hydroformylation. ResearchGate. (2007).

  • Overcoming Cosolvent Challenges in Rhodium-Catalyzed NMP-Based Multiphase Hydroformylation. ACS Sustainable Chemistry & Engineering. (2025).

  • Sulfur isn't poisonous when it synergistically acts with phosphine. EurekAlert. (2025).

  • Which Precious Metal in the Catalyst Is Most Susceptible to Sulfur Poisoning? Sustainability Directory. (2025).

  • Hydroformylation - Wikipedia.

  • Hydroformylation of Alkenes over Phosphorous-Free Rhodium. MDPI. (2020).

  • From poison to promoter: investigation of supported rhodium sulphides. ResearchGate. (2026).

  • Hydroformylation - ResearchGate. (2021).

  • Continuous flow hydroformylation of alkenes in supercritical fluid-ionic liquid. PubMed. (2010).

  • From Poison to Promotor: Spatially Isolated Metal Sites. ResearchGate. (2024).

  • Hydroformylation of alkenes: An industrial view. Semantic Scholar. (2003).

Sources

identifying side reactions in rhodium-catalyzed alkene isomerization

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Operator: Senior Application Scientist Ticket ID: Rh-ISO-001 Subject: Diagnostics and Suppression of Side Reactions

Executive Summary: The Isomerization Balancing Act

Rhodium-catalyzed alkene isomerization is a powerful tool for repositioning double bonds (e.g., terminal-to-internal) or altering stereochemistry (


-to-

). However, it operates on a "mechanistic knife-edge." The active species—often a Rh-hydride—is chemically adjacent to pathways that lead to hydrogenation (saturation), hydroformylation (if CO is present), or oligomerization .

This guide provides a systematic framework to identify, troubleshoot, and suppress these parasitic pathways.

Diagnostic Workflow: The "Triage" Phase

Before altering conditions, you must diagnose the specific failure mode. Use this decision tree to interpret your crude reaction data.

DiagnosticTree Start Analyze Crude Mixture (GC-MS / 1H NMR) Outcome Primary Observation Start->Outcome Sat Mass = M+2 (Alkane) Outcome->Sat Loss of C=C Dim Mass = 2M (Dimer) Outcome->Dim High MW NoRxn No Conversion (Recovered SM) Outcome->NoRxn Stalled WrongIso Wrong Isomer (E vs Z or Positional) Outcome->WrongIso Selectivity Issue DiagSat DIAGNOSIS: Transfer Hydrogenation Source: Solvent/Additives Sat->DiagSat DiagDim DIAGNOSIS: Oligomerization Cause: Low Steric Bulk Dim->DiagDim DiagDeact DIAGNOSIS: Catalyst Deactivation Cause: Dimerization/Poisoning NoRxn->DiagDeact DiagSel DIAGNOSIS: Thermodynamic Trap Cause: Over-isomerization WrongIso->DiagSel

Figure 1: Diagnostic decision tree for Rh-catalyzed isomerization failures.

Troubleshooting Module: Identifying & Neutralizing Side Reactions
Issue A: The "Phantom" Hydrogenation (M+2 Product)

Symptom: You intended to move the double bond, but the double bond disappeared. GC-MS shows a peak at


.
  • The Mechanism: Rhodium is an excellent hydrogenation catalyst. Even without

    
     gas, Rh can perform Transfer Hydrogenation  using the solvent (e.g., isopropanol, ethanol) as a hydride source.
    
  • Root Cause:

    • Solvent Choice: Primary/secondary alcohols act as H-donors.[1]

    • Adventitious

      
      :  Trace hydrogen in the glovebox atmosphere or carrier gas.
      
  • Corrective Action:

    • Switch Solvents: Move to non-protic, non-coordinating solvents like THF, Toluene, or DCE.

    • Degassing: Rigorously degas solvents (freeze-pump-thaw x3). Sparging is often insufficient for Rh catalysis.

    • Check Precursors: Ensure your catalyst precursor isn't generating

      
       upon activation (e.g., some silane activators).
      
Issue B: Oligomerization (2M, 3M Products)

Symptom: The reaction mixture turns viscous or dark. NMR shows broad aliphatic peaks; MS shows dimer masses.

  • The Mechanism: Instead of

    
    -hydride elimination (which completes isomerization), the Rh-alkyl intermediate inserts into another alkene molecule. This is common with terminal alkenes and sterically unencumbered ligands.
    
  • Root Cause:

    • Ligand Sterics: Phosphines like

      
       may be too small, allowing two alkene substrates to coordinate simultaneously.
      
    • Concentration: High substrate concentration favors bimolecular pathways (dimerization) over unimolecular ones (isomerization).

  • Corrective Action:

    • Increase Steric Bulk: Switch to bulky bisphosphines (e.g., dppb, BINAP) or bulky monodentates (e.g.,

      
      ). This physically blocks the coordination of a second alkene.
      
    • Dilution: Run the reaction at 0.05 M or lower to kinetically disfavor dimerization [1].

Issue C: Catalyst Deactivation (Stalled Conversion)

Symptom: Reaction starts fast but stops at 40-50% conversion. Adding more catalyst restarts it temporarily.

  • The Mechanism: Rh(I) species are prone to forming inactive dimers (e.g., halogen-bridged species) or aggregating into Rh-black (colloidal metal).

  • Root Cause:

    • Ligand Dissociation: If the ligand falls off, the naked metal aggregates.

    • Formation of Stable Allyls: The catalyst gets "stuck" as a stable

      
      -allyl complex that cannot eliminate.
      
  • Corrective Action:

    • Ligand Excess: Add 10-20 mol% excess free ligand to shift the equilibrium toward the active monomeric species.

    • "Same Excess" Protocol: Perform the experiment described in Module 4 to confirm deactivation vs. product inhibition [2].

Mechanistic Insight: The Divergence Point

Understanding where the reaction goes wrong is critical. The diagram below illustrates the competition between the desired "Chain Walking" (Isomerization) and the "Villain" pathways.

Mechanism Pre Rh-H Catalyst Coord Alkene Complex (Rh-H + C=C) Pre->Coord + Alkene Alkene Alkene Substrate Insert Alkyl-Rh Intermediate (Insertion) Coord->Insert Migratory Insertion Elim Beta-H Elimination (Isomerization) Insert->Elim Desired Path H2 Reductive Elim w/ H source (Hydrogenation) Insert->H2 + H source (Solvent) Dimer Alkene Insertion (Oligomerization) Insert->Dimer + 2nd Alkene Elim->Pre Cycle Repeats

Figure 2: Mechanistic divergence. The Alkyl-Rh intermediate is the critical junction where the reaction fate is decided.

Experimental Protocols
Protocol 1: The "Same Excess" Experiment (Deactivation Check)

Use this to determine if your catalyst is dying or if the product is inhibiting the reaction.[2]

  • Run A (Standard): 1.0 equiv Substrate, 0.1 equiv Catalyst. Monitor conversion vs. time.

  • Run B (Same Excess): 0.5 equiv Substrate, 0.1 equiv Catalyst.

  • Analysis: Shift the time axis of Run B so that

    
     corresponds to the conversion point in Run A where [Substrate] = 0.5.
    
    • Overlay: If the curves overlay, the catalyst is robust.

    • Run B is faster: The catalyst in Run A deactivated over time.

    • Run B is slower: The product formed in Run A is inhibiting the catalyst [2].

Protocol 2: Deuterium Labeling (Mechanism Verification)

Use this to distinguish between metal-hydride (1,2-shift) and


-allyl (1,3-shift) mechanisms.
  • Substrate: Synthesize a substrate with deuterium at the allylic position.

  • Reaction: Run standard isomerization.

  • Analysis (

    
     and 
    
    
    
    NMR):
    • 1,2-Shift (Hydride): Deuterium scrambles into the vinylic and adjacent positions (statistical distribution).

    • 1,3-Shift (

      
      -allyl):  Deuterium transfers specifically to the other end of the double bond system without scrambling [3].
      
Data Summary: Ligand Effects on Selectivity
Ligand ClassCone Angle (

)
Primary RiskBest For
Triphenylphosphine (

)
145°Dimerization / Low ActivityGeneral screening, easy removal.
BINAP (Bidentate) 92° (bite)Low activity if sterics highEnantioselective isomerization (

control).

(Tricyclohexyl)
170°Hydrogenation (if

present)
Preventing oligomerization (high bulk).
Phosphoramidites TunableHydrolysis (moisture sensitive)High regioselectivity, suppression of dimers [4].
References
  • Tanaka, K. (2016).[3] Rhodium-Catalyzed Cross-Cyclotrimerization and Dimerization of Allenes with Alkynes. Angewandte Chemie International Edition. Link

  • Büchel, D., et al. (2023). Mechanistic Investigation of the Rhodium-Catalyzed Transfer Hydroarylation Reaction. PMC / NIH. Link

  • Aïssa, C. (2015).[4][5] Isomerization of Olefins Triggered by Rhodium-Catalyzed C–H Bond Activation. Angewandte Chemie. Link

  • Friedman, R.K., et al. (2009). Enantioselective rhodium-catalyzed [2 + 2 + 2] cycloadditions... mechanistic insights. NIH / PubMed. Link

Sources

Technical Support Center: Solubilization of Anhydrous Rhodium(III) Bromide

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical resource for researchers and process chemists dealing with the solubility challenges of anhydrous Rhodium(III) bromide (RhBr₃).[1]

Core Technical Insight: The "Inertness" Mechanism[1]

Before attempting dissolution, it is critical to understand why your material is insoluble.[1]

The Problem: Anhydrous RhBr₃ is not merely a salt; it is a coordination polymer . Unlike its hydrated counterpart (RhBr₃[1][2]·xH₂O), which contains discrete molecular units, the anhydrous form adopts an AlCl₃-type layer lattice structure .[1] In this lattice, rhodium centers are octahedrally coordinated, sharing bromide bridges.[1]

The Consequence: This polymeric network is kinetically inert.[1] Simple solvation (adding water or organic solvents) cannot overcome the lattice energy required to break these bridges.[1] Dissolution requires chemical depolymerization —either through strong acid digestion, salt fusion, or aggressive ligand substitution.[1]

Decision Matrix: Select Your Solubilization Strategy

Use the following logic flow to determine the correct protocol for your specific application.

RhBr3_Solubilization Start Starting Material: Anhydrous RhBr3 Goal What is your Target Application? Start->Goal Aq_Sol Aqueous Solution (Plating, Precursors) Goal->Aq_Sol Needs Water Solubility Org_Cat Homogeneous Catalysis (Organic Solvents) Goal->Org_Cat Needs Organic Solubility Method_HBr Method A: Acid Digestion (HBr) Aq_Sol->Method_HBr High Purity Required Method_Salt Method B: Bromide Salt Fusion Aq_Sol->Method_Salt Alkali Metals Tolerated Method_Ligand Method C: Ligand Depolymerization Org_Cat->Method_Ligand Phosphines/Amines Result_Acid Result: H3[RhBr6] / Hydrate Method_HBr->Result_Acid Result_Salt Result: Na3[RhBr6] (Water Soluble) Method_Salt->Result_Salt Result_Complex Result: RhBr3(L)3 Monomer Method_Ligand->Result_Complex

Figure 1: Decision tree for selecting the appropriate solubilization method based on downstream application.[1]

Troubleshooting Guide & FAQs

Scenario A: "I stirred it in water/ethanol for 24 hours, but it's still a black powder."

Q: Is my batch defective? A: No. This is expected behavior for high-purity anhydrous RhBr₃.[1] The material is chemically distinct from "commercial" RhBr₃ hydrate.[1] The anhydrous form is hydrophobic and inert due to the polymeric layering described above.[1]

Q: Can I just heat it? A: Heating in non-coordinating solvents (toluene, hexane) will do nothing.[1] Heating in water may result in partial hydrolysis but will not yield a clean solution.[1] You must use a depolymerizing agent (HBr, Bromide salts, or coordinating ligands).[1]

Scenario B: Preparation for Homogeneous Catalysis

Q: I need to synthesize a catalyst like RhBr(PPh₃)₃. Can I use this anhydrous precursor? A: Yes, and it is often preferred over the hydrate to avoid water contamination in air-sensitive catalysis.[1] However, you cannot simply mix them at room temperature.[1]

Protocol: Ligand-Assisted Depolymerization [1]

  • Solvent Choice: Use a high-boiling alcohol, typically 2-methoxyethanol (bp 124°C) or ethanol (requires longer reflux).[1]

  • Stoichiometry: Use a slight excess of the ligand (e.g., 4 equivalents of PPh₃ per Rh).[1]

  • Process:

    • Suspend RhBr₃ and Ligand in the solvent.

    • Reflux vigorously under inert atmosphere (N₂/Ar).

    • Observation: The black solid will slowly dissolve and change color (usually to red/orange) as the monomeric RhBr3(PPh3)3 species forms and breaks away from the polymer lattice.[1]

    • Time: This may take 6–24 hours depending on particle size.

Scenario C: Creating an Aqueous Stock Solution

Q: I need a concentrated aqueous solution for an electroplating bath. A: You must convert the polymer into the hexabromorhodate anion [RhBr6]3-.[1]

Protocol: The HBr Digestion Method

  • Reagents: Concentrated Hydrobromic Acid (48% HBr).[1]

  • Setup: Round-bottom flask with a reflux condenser.

  • Procedure:

    • Add RhBr₃ solid to the flask.[1]

    • Add excess conc.[1] HBr.

    • Reflux for 12–24 hours.[1] The strong acid and bromide ions will attack the bridging bromides, forming the soluble acid H3[RhBr6].[1]

    • Note: If the solution must be neutral, follow this by carefully neutralizing with NaOH or Na₂CO₃ to form Na3[RhBr6].[1]

Comparative Data: Solubility & Reactivity

Solvent / ConditionObservation (Anhydrous RhBr₃)Mechanism
Water (25°C) Insoluble (Suspension)Lattice energy > Solvation energy
Ethanol (Reflux) Sparingly Soluble / SlowWeak coordination is insufficient to break bridges
Conc.[1] HBr (Reflux) Soluble (Deep Red)Formation of [RhBr6]3- anion
Toluene + PPh₃ (Reflux) Soluble (Orange/Red)Ligand substitution forms monomeric RhBr3(PPh3)3
Aq.[1] NaBr (Melt/Conc) Soluble Formation of Na3[RhBr6] salt

References

  • Greenwood, N. N.; Earnshaw, A. (1997).[1] Chemistry of the Elements (2nd ed.).[1] Butterworth-Heinemann.[1] (Definitive source on the polymeric nature of anhydrous Rh trihalides and their insolubility compared to hydrates).

    • Source:[1]

  • Wikipedia Contributors. (2024).[1] Rhodium(III) bromide.[1][2][3] (General properties and structural analogs to AlCl3).

    • Source:[1][2]

  • CymitQuimica. Rhodium bromide (RhBr3) CAS 15608-29-4.[1] (Physical properties and commercial descriptions distinguishing hydrates).

    • Source:[1]

  • Osborn, J. A.; Wilkinson, G. (1967).[1] Tris(triphenylphosphine)halorhodium(I). Inorganic Syntheses. (Foundational text on solubilizing Rh halides via phosphine ligands).

    • Source:[1]

  • BenchChem.Anhydrous Pyridine Synthesis & Handling. (Context on handling anhydrous reagents and pyridine complexes).

    • Source:[1]

Sources

Validation & Comparative

comparative study of rhodium tribromide vs rhodium trichloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Halide Variable in Catalysis

In the high-stakes arena of homogenous catalysis, the choice between Rhodium(III) Chloride (


)  and Rhodium(III) Bromide (

)
is rarely about simple availability. It is a strategic decision regarding ligand lability , Lewis acidity , and reaction kinetics .
  • Rhodium Trichloride (

    
    ):  The industry "workhorse." It is the primary entry point for 90% of Rh-catalysis, offering high water solubility, robust stability, and a predictable baseline for synthesizing precursors like 
    
    
    
    .
  • Rhodium Tribromide (

    
    ):  The "specialist." Often overlooked, it offers a softer metal center and weaker metal-halide bond strengths. This results in faster initiation rates in specific oxidative addition steps and distinct regioselectivity profiles in C-H activation chemistries that chloride analogs cannot replicate.
    

This guide moves beyond basic properties to explore the functional differences between these two precursors, providing actionable protocols for switching between them to optimize catalytic performance.

Physicochemical Profile & Mechanistic Implications[1][2][3][4][5][6]

The fundamental difference lies in the Hard-Soft Acid-Base (HSAB) theory. Rhodium(III) is a "soft" acid. Bromide, being softer and larger than chloride, forms a bond with Rhodium that is distinct in its lability (willingness to dissociate).

Table 1: Comparative Physicochemical Properties
FeatureRhodium Trichloride (

)
This compound (

)
Mechanistic Impact
Bond Strength (Rh-X) Higher (~380 kJ/mol)Lower (~330 kJ/mol)Br dissociates faster, creating open coordination sites more readily.
Ligand Character Harder, more electronegativeSofter, more polarizableBr stabilizes "soft" intermediates; Cl is better for "hard" directing groups.
Solubility (Hydrate) High (Water, Alcohols)High (Water, Alcohols)Both are excellent precursors for homogeneous solutions.
Solubility (Anhydrous) Insoluble (Polymeric)Insoluble (Polymeric)Critical: Always use the hydrate for synthesis; anhydrous forms are inert.
Cost Baseline (Commodity)+20-40% (Specialty)Use

unless specific selectivity requires Br.

Critical Workflow: Precursor Synthesis & The "Halide Switch"

Most researchers do not buy


 directly due to cost. Instead, the "Senior Scientist" approach is to synthesize the Chloride dimer and convert it to the Bromide dimer via anion exchange. This ensures purity and cost-efficiency.
Protocol A: Synthesis of (The Standard)

Direct synthesis from


.
  • Charge: In a 100 mL Schlenk flask, dissolve

    
     (1.0 g, 3.8 mmol) in degassed  Ethanol/Water (5:1, 20 mL).
    
  • Add: Add 1,5-Cyclooctadiene (COD) (1.4 mL, 11.4 mmol) and Sodium Carbonate (

    
    ) (0.6 g).
    
  • Reflux: Heat to reflux (

    
    ) for 3–4 hours under 
    
    
    
    . The solution will turn from dark red to orange-yellow.
  • Isolate: Cool to

    
    . Filter the yellow-orange precipitate. Wash with pentane/water.
    
  • Yield: Expect >90%. This is the stable precursor for most hydroformylations.

Protocol B: The "Halide Switch" to

Accessing Bromide reactivity without buying


.
  • Charge: Suspend

    
     (500 mg) in Acetone (15 mL).
    
  • Exchange: Add Lithium Bromide (LiBr) (5 equivalents) dissolved in minimal acetone.

  • Stir: Stir at room temperature for 6 hours. The color will shift to a deeper orange/brown.

  • Workup: Evaporate solvent. Resuspend in Dichloromethane (DCM) and filter (removes LiCl salts).

  • Result: Pure

    
    . Use this to test if "Bromide Effects" improve your specific reaction.
    
Visualization: The Precursor Synthesis Workflow

Rh_Synthesis RhCl3 RhCl3 · xH2O (Commercial Source) Step1 Reflux with COD EtOH/H2O + Na2CO3 RhCl3->Step1 RhBr3 RhBr3 · xH2O (Specialty Source) RhBr3->Step1 Direct Route (Rarely Used) Rh_Cl_Dimer [Rh(COD)Cl]2 (Standard Precursor) Step1->Rh_Cl_Dimer >90% Yield Rh_Br_Dimer [Rh(COD)Br]2 (Active Br-Precursor) Step1->Rh_Br_Dimer LiBr_Ex Anion Exchange (LiBr in Acetone) Rh_Cl_Dimer->LiBr_Ex The 'Halide Switch' LiBr_Ex->Rh_Br_Dimer Clean Conversion

Figure 1: Strategic workflow for accessing Rh-Chloride and Rh-Bromide precursors. The "Halide Switch" (Yellow) is the preferred route for screening bromide effects.

Performance Case Study: C-H Activation Selectivity

The most compelling reason to choose


 (or Br-ligands) over 

is the Halide Effect in C-H functionalization.
The Scenario

You are performing an oxidative coupling of a benzamide with an alkyne. The reaction works with


, but the yield is moderate (60%) and requires high temperatures (

).
The Halide Advantage

Switching to the Bromide system (


 or adding bromide additives) often improves this reaction through two mechanisms:
  • Faster Oxidative Addition: The

    
     bond is weaker, allowing the active species to form more readily.
    
  • Regiocontrol: In systems like

    
    -oxide quinoline functionalization, the larger Bromide ligand exerts steric pressure that can flip regioselectivity from ortho to distal positions, or simply enhance mono- vs di- selectivity.
    
Experimental Data Comparison (Representative)
Catalyst SystemReaction TempYield (%)Turnover Frequency (TOF)


62%



88%



91%

Insight: While Iodide is the fastest, it is often too labile, leading to catalyst decomposition. Bromide occupies the "Goldilocks" zone—stable enough to last, but reactive enough to lower the energy barrier.

Visualization: The Halide Effect in Catalytic Cycle

Halide_Effect cluster_legend The Halide Effect Precat Pre-Catalyst [Cp*RhX2]2 Active Active Species Cp*Rh(III)-X Precat->Active Dissociation CH_Act C-H Activation (Rate Determining Step) Active->CH_Act Substrate Binding Intermediate Rhodacycle Intermediate CH_Act->Intermediate X = Cl (Slow) X = Br (Fast) Prod_Release Reductive Elimination Product Release Intermediate->Prod_Release Prod_Release->Active Regeneration Note The weaker Rh-Br bond lowers the activation energy of the C-H cleavage step.

Figure 2: The Catalytic Cycle highlighting the C-H activation step where the choice of Halide (X) critically influences the reaction rate.[1]

Conclusion & Recommendations

When to use Rhodium Trichloride (


): 
  • Routine Synthesis: The default starting material for almost all Rh-complexes.

  • Cost-Sensitive Projects: It is the global standard and priced accordingly.

  • Hard Directing Groups: When using strong bases or hard ligands (e.g., nitrogen-heavy systems), the stronger Rh-Cl bond provides necessary stability.

When to use this compound (


): 
  • Sluggish C-H Activation: If your reaction requires high temperatures (

    
    ), switching to Br can often lower the temp by 
    
    
    
    .
  • Selectivity Issues: If you observe poor regiocontrol, the increased steric bulk and "softness" of Br can alter the transition state geometry.

  • In-Situ Generation: Do not buy bulk

    
    . Buy 
    
    
    
    and perform the "Halide Switch" (Protocol B) to screen for activity.

References

  • Rhodium(III) Halide Properties & Synthesis: Greenwood, N. N., & Earnshaw, A. (1997). Chemistry of the Elements.

  • Synthesis of [Rh(COD)Cl]2 Precursor: Giordano, G., & Crabtree, R. H. (1990). Di-μ-chloro-bis(η4-1,5-cyclooctadiene)dirhodium(I).

  • Halide Effects in C-H Activation: Ackermann, L. (2011). Carboxylate-Assisted Transition-Metal-Catalyzed C–H Bond Functionalizations: Mechanism and Scope.

  • Comparative Reactivity of Rh-Halides: Fagnou, K., & Lautens, M. (2002). Halide Effects in Transition Metal Catalysis.

  • Rhodium Catalyzed Regioselective Bromination: Tanaka, et al. (2025). Rhodium-catalyzed method for regioselective bromination of O-phenyl carbamates.

Sources

correlating computational and experimental data in rhodium catalysis

Author: BenchChem Technical Support Team. Date: February 2026

Rational Design in Rhodium Catalysis: A Comparative Guide to Correlating Computational Predictions with Experimental Kinetics

Introduction: The "Black Box" of Asymmetric Catalysis

In drug development, Rhodium (Rh) catalysis remains a cornerstone for generating chirality, particularly in asymmetric hydrogenation, hydroformylation, and C-H activation. However, a critical inefficiency persists: the "experimental black box." Researchers often observe high enantioselectivity (


) or turnover frequency (TOF) in the flask but lack a predictive model to rationalize it.

This guide compares three distinct strategies for correlating computational data (in silico) with experimental kinetics (in situ). Unlike standard reviews, we focus on the operational workflows —how to rigorously map a calculated Transition State (TS) to an observed rate constant (


)—enabling you to move from "trial-and-error" screening to rational catalyst design.

Part 1: The Theoretical Framework

Before selecting a correlation strategy, one must abandon the simplified "Rate Determining Step" (RDS) concept in favor of the Energetic Span Model (ESM) .

In Rhodium catalysis, the cycle often involves resting states (e.g., off-cycle dimers) that complicate kinetics. The ESM, developed by Kozuch and Shaik, defines the TOF not by a single step, but by the energy difference between the TOF-Determining Transition State (TDTS) and the TOF-Determining Intermediate (TDI) .

Key Formula for Correlation:



Where 

(the energetic span) is the effective barrier. If your DFT calculated

does not match the experimental

derived from

, your mechanism is incorrect, regardless of how "logical" the pathway seems.
Diagram 1: The Energetic Span Concept

This diagram illustrates the critical difference between a traditional activation energy and the energetic span in a catalytic cycle.[1][2]

EnergeticSpan Start Reactants Int1 Intermediate 1 (TDI: Resting State) Start->Int1 Fast TS1 TS 1 Int1->TS1 Step 1 TS2 TS 2 (TDTS: Highest Barrier) Int1->TS2 Energetic Span (δE) Int2 Intermediate 2 TS1->Int2 Int2->TS2 Step 2 Product Product TS2->Product Turnover

Caption: The Energetic Span (


) is the energy difference between the TDI (lowest well) and TDTS (highest peak), determining the global turnover frequency.

Part 2: Comparative Analysis of Correlation Strategies

We evaluate three workflows for correlating data. Choose the strategy based on your stage of development.

FeatureStrategy A: Direct DFT Mapping Strategy B: Multivariate Linear Regression (MLR) Strategy C: Microkinetic Modeling
Primary Output Mechanistic pathway & TS geometries.Mathematical equation predicting

.
Time-resolved concentration profiles.
Best For Understanding why a specific ligand works.Screening: Predicting performance of new ligands.Process Safety: Predicting exotherms & induction periods.
Input Data High-level QM (DFT) + 1-2 Kinetic points.Training set of 10-20 ligand outcomes (

/yield).
Full kinetic dataset (rates vs. [conc]).
Computational Cost High (weeks per substrate).Low (seconds after parameterization).Medium (ODE solving is fast; parameter fitting is slow).
Blind Spot Solvation entropy & conformational complexity."Black box" physics (correlation

causation).
Requires accurate elementary rate constants.

Part 3: Detailed Protocols

Protocol A: The Sigman-Style MLR Workflow (Data-Driven Design)

Best for optimizing enantioselectivity in Rh-catalyzed C-H activation.

Theory: Instead of calculating the full TS for every ligand, use molecular descriptors (sterics, electronics) of the ground state catalyst to predict the transition state energy difference (


).

Step-by-Step Methodology:

  • Data Collection (Experimental):

    • Screen a "Training Set" of 15-20 structurally diverse ligands (e.g., chiral Cp*Rh complexes).

    • Record the output as

      
       (enantiomeric ratio), which is proportional to 
      
      
      
      .
  • Conformer Generation (Computational):

    • Software: Spartan / Macromodel.

    • Perform a conformational search (Monte Carlo) for each ligand to find the global minimum.

  • Descriptor Extraction:

    • Software: Gaussian (DFT) + Python scripts (e.g., dbstep).

    • Calculate Sterimol parameters (

      
      ) to quantify steric bulk in specific vectors.
      
    • Calculate NBO charges or IR stretching frequencies (e.g.,

      
      ) to quantify electronic donation.
      
  • Statistical Modeling:

    • Software: R, MATLAB, or Python (scikit-learn).

    • Run a stepwise linear regression:

      
      .
      
    • Validation: Use Leave-One-Out Cross-Validation (LOOCV). A

      
       indicates a predictive model.
      
Diagram 2: The MLR Correlation Loop

This workflow visualizes the iterative process of refining catalyst performance using statistical modeling.

MLR_Workflow ExpData Experimental Screening (Training Set: 20 Ligands) Regression Multivariate Regression (y = ax + by + c) ExpData->Regression Target (ΔΔG‡) CompCalc DFT Ground State Calc (Sterimol, NBO, Vibrations) FeatureEng Feature Extraction (L, B1, B5, HOMO/LUMO) CompCalc->FeatureEng FeatureEng->Regression Descriptors Validation Model Validation (LOOCV / External Set) Regression->Validation Prediction Predict New Ligands (Virtual Screening) Validation->Prediction If Q² > 0.7 Prediction->ExpData Synthesize & Test

Caption: The MLR workflow bridges experimental screening data with ground-state computational descriptors to predict novel catalyst performance.

Protocol B: Kinetic Isotope Effect (KIE) Validation

Mandatory for grounding DFT transition states.

If your DFT model predicts C-H activation is the TDTS, you must observe a primary KIE experimentally.

  • Competition Experiment (Intermolecular KIE):

    • Mix equimolar amounts of Substrate-H and Substrate-D (

      
      ).
      
    • Run reaction to low conversion (<10%).

    • Analysis: Use

      
       NMR to measure the ratio of Products-H vs. Products-D.
      
    • 
      .
      
  • Parallel Rates (Global KIE):

    • Run two separate vessels: one with Substrate-H, one with Substrate-D.

    • Monitor conversion vs. time (in situ IR or aliquots).

    • 
      .
      
  • Correlation:

    • Mismatch Warning: If Experiment gives

      
       (no effect) but DFT shows a high barrier for C-H cleavage, your DFT model has identified the wrong TDTS (perhaps substrate binding or product release is rate-limiting).
      

Part 4: Troubleshooting & Sanity Checks

When correlation fails (Theory says "Fast", Experiment says "Slow"):

  • The Concentration Error: DFT assumes standard states (1 M). If your reaction is 0.01 M, you must apply a concentration correction to the translational entropy (

    
    ).
    
  • The Resting State Error: Did you calculate the catalyst dimer? In Rh(I) chemistry, off-cycle species like

    
     are often the thermodynamic sink (TDI). Ignoring this artificially lowers your calculated energetic span.
    
  • The Dispersion Error: Rhodium is a large, soft metal. Standard B3LYP fails here. Always use dispersion-corrected functionals (e.g.,

    
    , 
    
    
    
    , or
    
    
    ) for accurate ligand-substrate interaction energies.

References

  • Kozuch, S., & Shaik, S. (2011).[1][2] How to Conceptualize Catalytic Cycles? The Energetic Span Model. Accounts of Chemical Research. [Link][1]

  • Sigman, M. S., et al. (2016). Modern Approaches to Rational Ligand Design and Optimization. Nature Reviews Chemistry. [Link]

  • Santiago, C. B., et al. (2018).[3][4] Predictive and mechanistic multivariate linear regression models for reaction development. Chemical Science. [Link]

  • Bess, E. N., & Sigman, M. S. (2019). Predictive Multivariate Linear Regression Analysis Guides Successful Catalytic Enantioselective Minisci Reactions. Journal of the American Chemical Society. [Link][5]

  • Simmons, E. M., & Hartwig, J. F. (2012). On the Interpretation of Deuterium Kinetic Isotope Effects in C–H Bond Functionalizations by Transition-Metal Complexes. Angewandte Chemie International Edition. [Link]

Sources

Mechanistic Elucidation of Rhodium-Catalyzed Transfer Hydroarylation

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

In the landscape of C–C bond formation, Rhodium-catalyzed transfer hydroarylation stands as a distinct alternative to Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) and reductive Heck manifolds. While Pd-catalysis dominates traditional aryl-aryl coupling, Rhodium (specifically Rh(I) complexes) offers superior chemoselectivity and enantiocontrol for adding aryl groups across activated alkenes (conjugate addition) and alkynes.

This guide dissects the mechanistic underpinnings that drive these performance differences, providing actionable protocols for mechanistic validation and a direct comparison of catalytic utility.

Part 1: The Mechanistic Divergence

The choice between Rhodium and Palladium is not merely about yield; it is a choice between two fundamentally different mechanistic engines.

The Rhodium Engine: Carbanion-Equivalent Transfer

The Rh-catalyzed mechanism (often associated with the Hayashi-Miyaura reaction) does not involve the oxidative addition of an aryl halide. Instead, it utilizes a transmetallation-first pathway.

  • Active Species: A monomeric hydroxorhodium(I) species, typically

    
    .
    
  • Nucleophile: Aryl boronic acids/esters (Ar-B(OH)

    
    ).
    
  • Key Differentiator: The reaction proceeds via a carbo-rhodation (insertion) of the alkene into a Rh–Ar bond, followed by hydrolysis (or protonolysis). This avoids the need for stoichiometric metallic reductants or hydride donors required in Pd-catalyzed reductive Heck reactions.

The Palladium Engine: Oxidative Addition/Reductive Elimination

Standard Pd-catalyzed hydroarylation (Reductive Heck) typically follows:

  • Initiation: Oxidative addition of Ar-X to Pd(0).[1]

  • Insertion: Syn-insertion of alkene.

  • Termination: Requires a hydride source (formate, silane) to intercept the

    
    -alkyl-Pd intermediate before 
    
    
    
    -hydride elimination occurs.
Mechanistic Comparison Matrix
FeatureRh-Catalyzed Transfer Hydroarylation Pd-Catalyzed Reductive Heck Ir-Catalyzed C-H Hydroarylation
Primary Mechanism Transmetallation

Insertion

Hydrolysis
Oxidative Addition

Insertion

Hydride Capture
C-H Activation

Insertion

Reductive Elim.
Aryl Source Aryl Boronic Acids (Nucleophilic)Aryl Halides (Electrophilic)Arenes (Neutral)
Proton Source Water / Alcohol (Solvent)Formate / Silane (Additive)Internal (Atom economical)
Enantioselectivity High (>95% ee) via Chiral Ligands (e.g., BINAP)Moderate (Ligand dependent, often requires specific directing groups)Variable (Substrate control dominant)
Water Tolerance Excellent (Water is a reagent)Poor (Often requires anhydrous conditions)Low (Moisture sensitive)
Atom Economy Moderate (Boronic acid waste)Low (Halide salt + Reductant waste)High (Direct C-H use)

Part 2: Mechanistic Visualization (The Catalytic Cycle)

The following diagram illustrates the consensus mechanism for the Rh(I)-catalyzed asymmetric hydroarylation of enones using arylboronic acids. Note the critical role of the hydroxo-Rh species.

Rh_Cycle PreCat Pre-Catalyst [Rh(cod)Cl]2 Active Active Species [Rh(OH)(L)*] PreCat->Active Ligand Exchange + KOH/H2O TransMet Aryl-Rh Species [Rh(Ar)(L)*] Active->TransMet + Ar-B(OH)2 - B(OH)3 (Transmetallation) Coordination Olefin Coordination [Rh(Ar)(olefin)(L)*] TransMet->Coordination + Substrate (Enone) Insertion Oxa-π-allyl Rh Species (Post-Insertion) Coordination->Insertion 1,2-Migratory Insertion (Stereodefining Step) Insertion->Active + H2O (Hydrolysis) -> Product Hydrolysis Product Release + Regeneration

Figure 1: The catalytic cycle of Rh(I)-catalyzed transfer hydroarylation. The cycle is driven by the transmetallation of the aryl group and closed by the hydrolysis of the rhodium enolate.[2]

Part 3: Experimental Elucidation Protocols

To validate this mechanism in your specific substrate class, you must distinguish between a radical pathway, a Pd-like oxidative pathway, and the proposed Rh-hydrolysis pathway.

Protocol A: Deuterium Labeling (Proton Source Verification)

This experiment confirms that the hydrogen atom added to the


-position of the product originates from the solvent (water/alcohol), validating the hydrolysis step.

Reagents:

  • Substrate: 2-Cyclohexen-1-one (1.0 equiv)

  • Catalyst:

    
     (3 mol%) / (S)-BINAP (6 mol%)
    
  • Aryl Source: Phenylboronic acid (1.5 equiv)

  • Solvent System: Dioxane /

    
     (10:1 ratio)
    

Step-by-Step Workflow:

  • Inert Setup: Flame-dry a Schlenk tube and cool under Argon.

  • Catalyst Formation: Add

    
     and (S)-BINAP. Add Dioxane (degassed). Stir at RT for 15 mins to generate the active cationic species (or hydroxo species if base is added).
    
  • Reaction Assembly: Add Phenylboronic acid and the enone substrate.

  • Initiation: Add

    
     (99.9% D). Note: The presence of base (e.g., KOH) facilitates the formation of the Rh-OH active species.
    
  • Quench & Analysis: After completion (TLC monitoring), quench with undeuterated

    
    . Extract with EtOAc.
    
  • Analysis: Purify via column chromatography. Analyze via

    
     NMR.
    
    • Success Criteria: Disappearance of the

      
      -proton signal (or splitting pattern change) indicates D-incorporation at the 
      
      
      
      -position.
    • Scrambling Check: If D is observed at the

      
      -position, it indicates reversible 
      
      
      
      -hydride elimination, suggesting the reaction is struggling to hydrolyze the intermediate quickly.
Protocol B: Kinetic Isotope Effect (KIE)

To determine if the transmetallation or the insertion is rate-limiting.

Methodology:

  • Perform two parallel reactions:

    • Reaction A: Standard conditions with

      
      .
      
    • Reaction B: Standard conditions with

      
      .
      
  • Monitor conversion via GC-MS or in-situ IR at early conversion (<20%).

  • Interpretation:

    • 
       (No KIE): Hydrolysis is not  the rate-determining step (RDS). The RDS is likely transmetallation or insertion.[2]
      
    • 
      : Hydrolysis contributes significantly to the rate law.
      

Part 4: Performance Data Comparison

The following data summarizes the typical performance metrics of Rh-catalyzed hydroarylation versus the leading Pd-alternative (Reductive Heck) for the synthesis of chiral ketones.

Table 1: Comparative Performance Metrics

MetricRh-BINAP SystemPd(OAc)₂ / Formate System
Yield (Avg) 85 - 98%60 - 80%
ee (Enantiomeric Excess) 96 - 99% < 20% (typically racemic without complex ligands)
Temperature 25°C - 60°C80°C - 120°C
Byproducts Boric acid (benign, water soluble)HX salts, CO₂, oxidized reductants
Functional Group Tolerance High (tolerates ketones, esters, nitriles)Moderate (sensitive to reduction)
Cost High (Rh metal cost)Low (Pd metal cost)
Technical Insight for Drug Development

For early-stage discovery where stereochemical purity is paramount, the Rhodium pathway is the gold standard. The high cost of Rh is offset by the elimination of chiral resolution steps. For large-scale manufacturing of achiral scaffolds, Pd-catalyzed reductive Heck remains more cost-effective.

References

  • Hayashi, T., & Miyaura, N. (1998). Rhodium-Catalyzed Asymmetric 1,4-Addition of Organoboronic Acids to

    
    -Unsaturated Ketones.[2][3] Journal of the American Chemical Society, 120(22), 5579–5580. Link
    
  • Lutz, M. D. R., et al. (2023).[4] Mechanistic Investigation of the Rhodium-Catalyzed Transfer Hydroarylation Reaction Involving Reversible C–C Bond Activation. Journal of the American Chemical Society, 145(49), 26657-26666.[4] Link

  • Edwards, H. J., et al. (2005). Mechanistic Studies of the Rhodium-Catalyzed Conjugate Addition of Arylboronic Acids to Enones. Angewandte Chemie International Edition, 44(27), 4208-4212. Link

  • Sigman, M. S., et al. (2010). Palladium-Catalyzed Ligand-Directed C−H Functionalization Reactions. Chemical Reviews, 110(2), 1147–1169. Link

  • Miyaura, N. (2004). Rhodium-catalyzed asymmetric addition of aryl- and alkenylboron reagents to electron-deficient olefins.[3] Pure and Applied Chemistry, 76(3), 465-475. Link

Sources

The Crucible of Creation: Experimentally Validating Computationally Designed Rhodium Catalysts

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Bridging Theory and Practice

In the modern era of chemical synthesis, the once-distinct realms of computational chemistry and experimental catalysis are now inextricably linked. The in silico design of catalysts, particularly those based on the versatile element rhodium, has emerged as a powerful strategy to accelerate the discovery of more efficient, selective, and sustainable chemical transformations.[1][2][3] However, the journey from a promising computational model to a robust, real-world catalyst is paved with rigorous experimental validation. This guide provides an in-depth comparison of the performance of computationally designed rhodium catalysts with traditional alternatives, grounded in the essential experimental data and methodologies that underpin their verification.

The Symbiotic Cycle of Design and Verification

The development of a successful computationally designed catalyst is not a linear process but rather a cyclical one, characterized by a constant feedback loop between theoretical prediction and experimental validation. This iterative process allows for the refinement of computational models based on real-world performance, ultimately leading to more accurate predictions and superior catalysts.

Catalyst Design and Verification Cycle cluster_0 Computational Design cluster_1 Experimental Verification Computational Screening Computational Screening Mechanistic Insights Mechanistic Insights Computational Screening->Mechanistic Insights Performance Prediction Performance Prediction Mechanistic Insights->Performance Prediction Catalyst Synthesis Catalyst Synthesis Performance Prediction->Catalyst Synthesis Structural Characterization Structural Characterization Catalyst Synthesis->Structural Characterization Performance Testing Performance Testing Structural Characterization->Performance Testing Performance Testing->Mechanistic Insights  Feedback & Refinement Experimental_Workflow cluster_design Computational Design cluster_synthesis Synthesis cluster_characterization Characterization cluster_testing Performance Testing Design Catalyst Design Synthesis Catalyst Synthesis Design->Synthesis BET BET Synthesis->BET TEM TEM/STEM Synthesis->TEM XPS XPS/XANES Synthesis->XPS Chemisorption Chemisorption Synthesis->Chemisorption DRIFTS DRIFTS/FTIR Synthesis->DRIFTS Activity Activity (TON, TOF) BET->Activity TEM->Activity XPS->Activity Chemisorption->Activity Selectivity Selectivity (% ee, dr) DRIFTS->Selectivity Stability Stability Activity->Stability

Figure 2: The experimental workflow for the validation of computationally designed rhodium catalysts.

Performance Testing: The Ultimate Arbiter

The final stage of the validation process is to evaluate the catalyst's performance in the target chemical reaction. The key metrics for comparison against traditional or existing catalysts are:

  • Activity: This is typically measured by the Turnover Number (TON) , which is the number of moles of substrate converted per mole of catalyst before deactivation, and the Turnover Frequency (TOF) , which is the TON per unit time.

  • Selectivity: This is a measure of the catalyst's ability to produce the desired product over other possible products. In asymmetric catalysis, this is quantified by the enantiomeric excess (% ee) or diastereomeric ratio (dr) .

  • Stability: The catalyst's ability to maintain its activity and selectivity over extended periods of operation is a critical factor for its practical application.

Case Studies: Computationally Designed Rhodium Catalysts in Action

The following tables provide a comparative overview of the performance of computationally designed rhodium catalysts against their traditional counterparts in various important chemical transformations.

Asymmetric Hydrogenation

Asymmetric hydrogenation is a cornerstone of modern pharmaceutical and fine chemical synthesis, enabling the production of chiral molecules with high enantiopurity. [4]Computational design has been instrumental in developing highly selective rhodium catalysts for this reaction. [5][6]

Catalyst System Substrate TON TOF (h⁻¹) % ee Reference
Computationally Guided Cpˣ-Rh Benzamide with 1-hexene - - 93:7 er [7][8]
Traditional Rh-BINAP (Z)-α-(benzamido)cinnamic acid 100 - >99 [4]
Computationally Guided Cpˣ-Rh Benzamide with styrene - - >99.5:0.5 er [7][8]

| Traditional Rh-DuPHOS | Methyl (Z)-α-acetamidocinnamate | - | - | >95 | [5]|

er = enantiomeric ratio

The computationally guided design of a planar chiral cyclopentadienyl (Cpˣ) rhodium complex led to a catalyst with exceptional enantioselectivity for the asymmetric C-H functionalization of a benzamide with challenging unactivated alkenes. [7][8]This catalyst significantly outperformed previous Cpˣ-Rh systems for these substrates.

Hydroformylation

Hydroformylation, or oxo synthesis, is a large-scale industrial process for the production of aldehydes from alkenes. The development of more active and selective rhodium catalysts is a major research focus.

Catalyst SystemSubstrateTOF (h⁻¹)l:b ratioReference
Computationally Optimized Rh Clusters Propylene~25,589-[9]
Rh Single-Atom Catalysts (SACs)Propylene~5,430-[9]
Rh Nanoparticle (NP) CatalystsPropylene~2,838-[9]
Traditional Rh-Phosphorus Amidite1-Octene-~100[10]

l:b ratio = linear to branched aldehyde ratio

Recent research, guided by theoretical calculations, has demonstrated that rhodium clusters of an optimal size exhibit significantly higher turnover frequencies in propylene hydroformylation compared to both single-atom and nanoparticle catalysts. [9]Computational studies revealed that these clusters possess optimal CO adsorption energies, which is crucial for overcoming the energy barrier of the rate-determining step. [9]

Enantioselective Cyclopropanation

Cyclopropanes are valuable building blocks in organic synthesis. Rhodium-catalyzed cyclopropanation of electron-deficient alkenes has traditionally been challenging.

Catalyst SystemSubstrateYield (%)% eeReference
Computationally Probed Rh₂(S-TCPTAD)₄ Acrylate with vinyldiazoacetate75-8995-98[11]
Traditional Chiral Dirhodium CatalystsAcrylate with aryldiazoacetate7184[11]

Computational studies on the mechanism of rhodium-catalyzed cyclopropanation revealed that the reaction is facilitated by a weak interaction between the rhodium carbenoid and the substrate's carbonyl group. [11]This insight led to the identification of the Rh₂(S-TCPTAD)₄ catalyst, which provides excellent enantioselectivity for the cyclopropanation of electron-deficient alkenes with vinyldiazoacetates. [11]

Conclusion: A New Paradigm in Catalyst Development

The integration of computational design and experimental validation has ushered in a new era of catalyst development. The ability to predict catalyst performance with increasing accuracy allows researchers to focus their experimental efforts on the most promising candidates, saving valuable time and resources. The case studies presented here demonstrate that this synergistic approach is not merely a theoretical concept but a practical strategy for creating novel rhodium catalysts with superior performance. As computational methods continue to improve and our understanding of catalytic processes deepens, the pipeline from in silico design to industrial application will undoubtedly become even more streamlined and efficient, paving the way for the next generation of transformative chemical technologies.

References

  • Structural Characterization of Alumina-Supported Rh Catalysts: Effects of Ceriation and Zirconiation by using Metal–Organic Precursors. National Institutes of Health. [Link]

  • Computationally designed and experimentally confirmed diastereoselective rhodium-catalyzed Pauson-Khand reaction at room temperature. PubMed. [Link]

  • Rhodium Catalyst Structural Changes during, and Their Impacts on the Kinetics of, CO Oxidation. PMC. [Link]

  • Rhodium Catalyst Structural Changes during, and Their Impacts on the Kinetics of, CO Oxidation. JACS Au. [Link]

  • Large-Scale Computational Modeling of [Rh(DuPHOS)]+-Catalyzed Hydrogenation of Prochiral Enamides: Reaction Pathways and the Origin of Enantioselection. Journal of the American Chemical Society. [Link]

  • Catalyst Characterization and Rhodium. ResearchGate. [Link]

  • On the Enantioselective Rhodium‐Catalyzed Enyne Cyclization. Request PDF. [Link]

  • A Holy Grail in Chemistry: Computational Catalyst Design: Feasible or Fiction?. Accounts of Chemical Research. [Link]

  • Research Reveals Best Rhodium Catalyst Size for Hydroformylation. Mirage News. [Link]

  • Operando characterization of rhodium catalyst degradation in hydroformylation. Catalysis Science & Technology. [Link]

  • Enantiospecific Synthesis of Planar Chiral Rhodium and Iridium Cyclopentadienyl Complexes: Enabling Streamlined and Computer-Guided Access to Highly Selective Catalysts for Asymmetric C–H Functionalizations. PMC. [Link]

  • Enantiospecific Synthesis of Planar Chiral Rhodium and Iridium Cyclopentadienyl Complexes: Enabling Streamlined and Computer-Guided Access to Highly Selective Catalysts for Asymmetric C–H Functionalizations. ACS Publications. [Link]

  • Designing a Planar Chiral Rhodium Indenyl Catalyst for Regio- and Enantioselective Allylic C–H Amidation. Journal of the American Chemical Society. [Link]

  • Mechanistic Aspects of Rhodium-Catalyzed Isoprene Hydroformylation: A Computational Study. Organometallics. [Link]

  • Origin of the Selectivity and Activity in the Rhodium-Catalyzed Asymmetric Hydrogenation Using Supramolecular Ligands. ACS Publications. [Link]

  • Computational Design of Catalysts with Experimental Validation: Recent Successes, Effective Strategies, and Pitfalls. PMC. [Link]

  • Operando characterization of rhodium catalyst degradation in hydroformylation. Catalysis Science & Technology. [Link]

  • Rhodium-Catalyzed Hydroformylation and Deuterioformylation with Pyrrolyl-Based Phosphorus Amidite Ligands: Influence of Electronic Ligand Properties. Organometallics. [Link]

  • Toward efficient asymmetric hydrogenation: Architectural and functional engineering of chiral molecular catalysts. PNAS. [Link]

  • Rhodium-Catalyzed Asymmetric Hydrogenation and Transfer Hydrogenation of 1,3-Dipolar Nitrones. PubMed. [Link]

  • Activity of Rhodium-Catalyzed Hydroformylation: Added Insight and Predictions from Theory. ACS Publications. [Link]

  • Computational Design of Catalysts with Experimental Validation: Recent Successes, Effective Strategies, and Pitfalls. The Journal of Physical Chemistry C. [Link]

  • Rhodium-catalyzed enantioselective cyclopropanation of electron deficient alkenes. PMC. [Link]

  • Rhodium-complex-catalyzed asymmetric hydrogenation: transformation of precatalysts into active species. PubMed. [Link]

  • Activity of Rhodium-Catalyzed Hydroformylation: Added Insight and Predictions from Theory. Request PDF. [Link]

  • Computational Design of Catalysts with Experimental Validation: Recent Successes, Effective Strategies, and Pitfalls. PubMed. [Link]

  • The Choice of Rhodium Catalysts in [2+2+2] Cycloaddition Reaction: A Personal Account. MDPI. [Link]

  • Introduction: Computational Design of Catalysts from Molecules to Materials. Chemical Reviews. [Link]

Sources

Comparative Guide: Homogeneous vs. Heterogeneous Rhodium Catalysts in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In pharmaceutical process development, the choice between homogeneous and heterogeneous rhodium catalysis is rarely a simple preference—it is a strategic decision dictated by the selectivity-throughput-purification trilemma.

While homogeneous systems (e.g., Wilkinson’s catalyst, Rh-BINAP) historically dominate asymmetric synthesis due to superior enantioselectivity (


), their industrial viability is often compromised by metal leaching and complex recovery. Conversely, heterogeneous systems (e.g., Rh/C, Rh nanoparticles) offer seamless filtration and reusability but frequently suffer from mass transfer limitations and poor stereocontrol.

This guide provides an objective, data-driven comparison to assist Senior Scientists in selecting the optimal catalytic modality for Active Pharmaceutical Ingredient (API) synthesis.

Part 1: The Fundamental Trade-off (Mechanistic Divergence)

To understand performance differences, we must first analyze the distinct mechanistic pathways.

Homogeneous Catalysis: The Molecular Precision
  • State: Catalyst and substrate are dissolved in the same phase.

  • Active Site: A discrete metal-ligand complex (e.g.,

    
    ).
    
  • Mechanism: Reaction occurs via predictable organometallic steps: Oxidative Addition

    
     Migratory Insertion 
    
    
    
    Reductive Elimination.
  • Advantage: The ligand environment (

    
    ) creates a precise "chiral pocket," enabling high enantioselectivity.
    
Heterogeneous Catalysis: The Surface Phenomenon
  • State: Solid catalyst (metal on support) suspended in liquid reactant phase.

  • Active Site: Surface atoms, edges, and defects on metal nanoparticles.

  • Mechanism: Follows the Langmuir-Hinshelwood or Eley-Rideal models. Adsorption of

    
     and substrate onto the surface is required.
    
  • Limitation: "Every site is different." The lack of uniform active sites leads to lower selectivity.

Visualization: Mechanistic Pathways

The following diagram contrasts the discrete cycle of a homogeneous catalyst with the surface adsorption model of a heterogeneous system.

RhodiumMechanism cluster_Homo Homogeneous Cycle (Wilkinson's) cluster_Hetero Heterogeneous Cycle (Rh/C) H_Pre Pre-catalyst [RhCl(PPh3)3] H_Active Active Species [RhCl(PPh3)2] H_Pre->H_Active -PPh3 H_OxAdd Oxidative Addition (H2) H_Active->H_OxAdd H_Coord Olefin Coordination H_OxAdd->H_Coord H_Insert Migratory Insertion H_Coord->H_Insert H_Elim Reductive Elimination H_Insert->H_Elim H_Elim->H_Active Product Release S_Bulk Bulk Fluid (Reactants) S_Diff Diffusion to Surface S_Bulk->S_Diff S_Ads Adsorption (Langmuir) S_Diff->S_Ads S_React Surface Reaction S_Ads->S_React S_Des Desorption S_React->S_Des S_Des->S_Bulk Product Diffusion

Caption: Comparison of the discrete organometallic cycle (Homogeneous) vs. transport-dependent surface reaction (Heterogeneous).

Part 2: Performance Metrics & Data Comparison

The following data summarizes typical performance ranges for the hydrogenation of a functionalized alkene (a common pharmaceutical intermediate).

Table 1: Comparative Performance Matrix
MetricHomogeneous (e.g., Rh-BINAP)Heterogeneous (e.g., Rh/C 5%)Hybrid (Immobilized Rh)
Activity (TOF) High (

)
Variable (

)*
Moderate (

)
Enantioselectivity (

)
Excellent (>99%) Poor (<10%)**Good (80-95%)
Metal Leaching High (>100 ppm)Low (<5 ppm) Variable (10-50 ppm)
Reaction Conditions Mild (

, 1-5 bar

)
Harsh (

, >20 bar

)
Moderate
Recyclability Difficult (requires distillation/extraction)Excellent (Filtration) Good (Filtration)
Deactivation Mode Dimerization / OxidationSintering / Poisoning / Pore BlockingLeaching of Ligand

*Note: Heterogeneous TOF is heavily dependent on mass transfer limitations (stirring speed, pore size). **Note: Unless using specifically chiral-modified surfaces (e.g., Cinchona alkaloids on Pt/Rh).

Critical Analysis: The "Leaching" Bottleneck

For pharmaceutical applications, ICH Q3D guidelines classify Rhodium as a Class 2B element.

  • Oral Permitted Daily Exposure (PDE):

    
    .
    
  • Concentration Limit (Option 1):

    
     (10 ppm).
    

Implication: Homogeneous catalysts always require downstream scavenging (e.g., thiol-functionalized silica or crystallization), adding 15-20% to the process cost. Heterogeneous catalysts often meet this limit directly after filtration.

Part 3: Experimental Protocols (Self-Validating Systems)

To objectively compare these catalysts, you must control for mass transfer in the heterogeneous arm and air sensitivity in the homogeneous arm.

Workflow Visualization: Catalyst Screening Decision Tree

CatalystScreening Start New Substrate Hydrogenation Chiral Is Chirality Required? Start->Chiral HomoRoute Route A: Homogeneous (Rh-Phosphine) Chiral->HomoRoute Yes HeteroRoute Route B: Heterogeneous (Rh/C, Rh/Al2O3) Chiral->HeteroRoute No ScreenLigand Screen Ligand Library (BINAP, DuPhos, Josiphos) HomoRoute->ScreenLigand CheckEE Check ee% ScreenLigand->CheckEE CheckEE->ScreenLigand ee < 98% Scavenge Add Metal Scavenger (SiliaMetS) CheckEE->Scavenge ee > 98% ScreenSupport Screen Supports (Carbon vs Alumina) HeteroRoute->ScreenSupport CheckRate Check Rate (TOF) ScreenSupport->CheckRate CheckRate->ScreenSupport Slow (Pore block) Filter Filtration (<0.45 µm) CheckRate->Filter Fast

Caption: Decision logic for selecting catalyst modality based on chirality requirements and process constraints.

Protocol A: Homogeneous Screening (Air-Sensitive)

Objective: Determine intrinsic kinetics without oxygen poisoning.

  • Preparation (Glovebox/Schlenk): In a nitrogen-filled glovebox, weigh

    
     (pre-catalyst) and Ligand (1.1 eq) into a vial. Dissolve in degassed MeOH/DCM. Stir 30 mins to form the active complex.
    
  • Substrate Addition: Add substrate solution (S/C ratio 1000:1).

  • Hydrogenation: Transfer to a high-pressure autoclave. Purge

    
     (3x). Pressurize to 5 bar.
    
  • Quench & Analyze: Vent

    
    . Take aliquot for HPLC (Chiral stationary phase).
    
  • Leaching Test: Evaporate solvent. Digest residue in

    
    . Analyze Rh content via ICP-MS.
    
Protocol B: Heterogeneous Screening (Mass-Transfer Controlled)

Objective: Determine activity while ruling out diffusion limits.

  • Loading: Charge Parr reactor with substrate, solvent, and Rh/C (5 wt% loading).

  • The "Stirring Test" (Validation Step): Run the reaction at 500 RPM, 1000 RPM, and 1500 RPM.

    • If rate increases with RPM: You are external diffusion limited . Increase stirring or use baffles.

    • If rate is constant: You are measuring the intrinsic kinetic rate (valid data).

  • Reaction: Pressurize

    
     (typically higher: 20-50 bar). Heat to 
    
    
    
    .
  • Workup: Filter through Celite or a 0.2

    
     membrane.
    
  • Recycle Test: Wash the filter cake with solvent. Re-run with fresh substrate to check for deactivation (sintering).

Part 4: The "Hybrid" Frontier & Conclusion

Recent advances attempt to bridge the gap using Immobilized Homogeneous Catalysts . By tethering a chiral Rh-complex to a silica or polymer support, researchers aim for high


and easy filtration.

Verdict for Drug Development:

  • Use Homogeneous when the molecule requires a specific chiral center that cannot be formed enzymatically or via resolution. The cost of Rh scavenging is justified by the value of the enantiopure intermediate.

  • Use Heterogeneous for achiral reductions (nitro reduction, olefin saturation) or deprotection (benzyl ester removal). The operational simplicity and low leaching risk are unbeatable at scale.

References

  • Comprehensive Overview of Rhodium Catalysis Title: Rhodium Catalyst Market Global Industry Analysis and Forecast (2024-2032) Source: Infinity Market Research URL:[Link]

  • Mechanistic Comparison of Hydrogenation Title: Mechanistic comparison of heterogeneous and homogeneous hydrogenation Source: ResearchGate URL:[Link]

  • Wilkinson's Catalyst Kinetics Title: Using Correlations to Compare Additions to Alkenes: Homogeneous Hydrogenation by Using Wilkinson's Catalyst Source: ACS Publications (J. Org.[1] Chem.) URL:[Link]

  • Homogeneous Asymmetric Hydrogenation Title: Recent Advances in Homogeneous Catalysts for the Asymmetric Hydrogenation of Heteroarenes Source: PMC (National Institutes of Health) URL:[Link]

  • Immobilized Rhodium Catalysts Title: Rh(I) Complexes in Catalysis: A Five-Year Trend (Immobilization section) Source: PMC (National Institutes of Health) URL:[Link]

Sources

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